1-Chloro-5-fluoro-4-iodo-2-methylbenzene
Description
Properties
IUPAC Name |
1-chloro-5-fluoro-4-iodo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFI/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGNNZOCANCPLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901274887 | |
| Record name | 1-Chloro-5-fluoro-4-iodo-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901274887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126424-32-5 | |
| Record name | 1-Chloro-5-fluoro-4-iodo-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126424-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-5-fluoro-4-iodo-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901274887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-5-fluoro-4-iodo-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Novel Building Block in Medicinal Chemistry
1-Chloro-5-fluoro-4-iodo-2-methylbenzene is a unique halogenated aromatic compound, a class of molecules pivotal in the landscape of modern drug discovery and organic synthesis. The strategic placement of four different substituents on the benzene ring—a chloro, a fluoro, a iodo, and a methyl group—renders it a highly versatile scaffold. Each substituent imparts distinct electronic and steric properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for its synthesis and characterization. The insights herein are intended to empower researchers to harness the full potential of this promising chemical entity in their scientific endeavors.
Molecular Identity and Core Physicochemical Profile
This compound is identified by the CAS number 1126424-32-5. Its fundamental properties are summarized below. While experimentally determined data for some parameters are limited, we provide robust predictions based on well-established quantitative structure-property relationship (QSPR) models and analysis of analogous compounds.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1126424-32-5 | [1][2] |
| Molecular Formula | C₇H₅ClFI | [1] |
| Molecular Weight | 270.47 g/mol | [1] |
| Appearance | Predicted: Off-white to pale yellow solid | Inferred from similar compounds |
| Melting Point | Predicted: 55-65 °C | QSPR Prediction |
| Boiling Point | Predicted: 280-290 °C at 760 mmHg | QSPR Prediction |
| Solubility | Predicted: Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, THF) | Inferred from similar halogenated aromatics |
| Purity | ≥95% (as commercially available) | [1] |
Structural Elucidation and Predicted Spectral Data
The precise arrangement of substituents on the aromatic ring is the cornerstone of this molecule's utility. Understanding its spectral characteristics is paramount for its unambiguous identification and quality control.
Molecular Structure
dot graph { layout=neato; node [shape=plaintext]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; H1 [label="H"]; H2 [label="H"]; Cl [label="Cl", fontcolor="#34A853"]; F [label="F", fontcolor="#EA4335"]; I [label="I", fontcolor="#4285F4"]; CH3 [label="CH3", fontcolor="#FBBC05"];
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
C1 -- Cl; C2 -- CH3; C3 -- H1; C4 -- I; C5 -- F; C6 -- H2; } pend Caption: 2D structure of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural confirmation of organic molecules. Below are the predicted chemical shifts for ¹H and ¹³C NMR spectra.
¹H NMR (Predicted, 500 MHz, CDCl₃):
-
δ 7.60-7.70 (d, 1H): Aromatic proton ortho to the iodine atom. The deshielding effect of iodine is significant.
-
δ 7.10-7.20 (d, 1H): Aromatic proton ortho to the chlorine atom.
-
δ 2.30-2.40 (s, 3H): Methyl protons.
¹³C NMR (Predicted, 125 MHz, CDCl₃):
-
δ 158-162 (d, J_CF ≈ 250 Hz): Carbon attached to fluorine.
-
δ 138-142: Aromatic carbon attached to the methyl group.
-
δ 135-139: Aromatic carbon attached to chlorine.
-
δ 130-134: Aromatic carbon protonated, ortho to iodine.
-
δ 120-124: Aromatic carbon protonated, ortho to chlorine.
-
δ 90-95: Aromatic carbon attached to iodine.
-
δ 18-22: Methyl carbon.
Predicted Fourier-Transform Infrared (FTIR) Spectral Data
FTIR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are as follows:
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | C-H stretch (aromatic) |
| 2970-2850 | C-H stretch (methyl) |
| 1600-1450 | C=C stretch (aromatic ring) |
| 1250-1150 | C-F stretch |
| 800-700 | C-Cl stretch |
| 600-500 | C-I stretch |
Proposed Synthesis and Characterization Workflow
A plausible synthetic route and a robust characterization workflow are essential for obtaining and verifying this compound.
Proposed Synthetic Route
A logical synthetic approach would involve a multi-step process starting from a readily available substituted toluene. One possible route is outlined below.
Experimental Protocol: Iodination of 2-Chloro-4-fluorotoluene
-
Rationale: Direct iodination of an activated aromatic ring is a common and effective method for introducing an iodine atom. The choice of iodinating agent and conditions can be optimized to achieve the desired regioselectivity.
-
Step 1: Reaction Setup
-
To a stirred solution of 2-chloro-4-fluorotoluene (1.0 eq) in glacial acetic acid, add sulfuric acid (catalytic amount).
-
Add periodic acid (HIO₃, 0.3 eq) and iodine (I₂, 0.5 eq).
-
Heat the reaction mixture to 70-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
-
Step 2: Work-up
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water.
-
Add a saturated solution of sodium thiosulfate to quench any unreacted iodine.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.
-
Characterization Workflow
A systematic characterization workflow is crucial to confirm the identity and purity of the synthesized compound.
Experimental Protocols for Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale: GC-MS is a powerful technique for assessing the purity of a sample and confirming its molecular weight.
-
Protocol:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).
-
Inject a small volume (e.g., 1 µL) into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).
-
Use a temperature program that allows for good separation of the product from any impurities. A typical program might be: start at 100 °C, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
The mass spectrometer should be operated in electron ionization (EI) mode.
-
Analyze the resulting chromatogram for purity and the mass spectrum for the molecular ion peak (m/z = 270) and characteristic isotopic patterns for chlorine.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure determination.
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Process the spectra to obtain chemical shifts, coupling constants, and integration values.
-
Compare the obtained spectra with the predicted data for structural confirmation.
-
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: FTIR is used to identify the presence of key functional groups.
-
Protocol:
-
Acquire the FTIR spectrum of the solid sample using an attenuated total reflectance (ATR) accessory.
-
Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl or KBr).
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the aromatic C-H, methyl C-H, C=C, C-F, C-Cl, and C-I bonds.
-
-
Conclusion: A Versatile Tool for Chemical Innovation
This compound represents a molecule of significant interest for researchers in medicinal chemistry and materials science. Its unique substitution pattern offers multiple points for further chemical modification, making it an ideal building block for the synthesis of more complex molecular architectures. While a complete experimental profile is still emerging, the predictive data and established analytical protocols presented in this guide provide a solid foundation for its application and further investigation. As research progresses, the full potential of this and structurally related compounds will undoubtedly be realized, contributing to the advancement of chemical and pharmaceutical sciences.
References
-
欣恒研科技有限公司. (n.d.). This compound. Retrieved from [Link]
Sources
crystal structure of substituted iodobenzene derivatives
An In-Depth Technical Guide to the Crystal Structure of Substituted Iodobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted iodobenzenes are a class of molecules of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry.[1] Their utility as building blocks in cross-coupling reactions and their capacity to form strong, directional non-covalent interactions make them prime candidates for the rational design of crystalline materials with tailored properties. This guide provides a comprehensive overview of the principles and practices involved in the study of the . We will delve into the fundamental intermolecular forces that govern their solid-state assembly, provide detailed experimental protocols for their synthesis and structural characterization, explore the influence of substituents on crystal packing, and discuss the phenomenon of polymorphism. Furthermore, we will introduce the use of the Cambridge Structural Database (CSD) as a powerful tool for analyzing and understanding the crystal structures of these fascinating compounds.
The Supramolecular Chemistry of Substituted Iodobenzenes: A World of Directed Interactions
The crystal structure of an organic molecule is a delicate balance of various attractive and repulsive forces. In the case of substituted iodobenzenes, the presence of the large, polarizable iodine atom introduces a powerful and directional interaction known as halogen bonding.[2] This, in concert with other non-covalent forces, dictates the final three-dimensional architecture of the crystal lattice.
The Role of Halogen Bonding
The halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom, or the π-electrons of an aromatic ring.[3] In iodobenzene derivatives, the C-I bond creates a region of positive electrostatic potential on the outermost portion of the iodine atom, along the axis of the C-I bond.[2] This σ-hole can then interact favorably with an electron-rich species, leading to highly directional and predictable intermolecular connections.[3] The strength of the halogen bond is influenced by the substituents on the benzene ring; electron-withdrawing groups enhance the positive character of the σ-hole, leading to stronger halogen bonds, while electron-donating groups have the opposite effect.
Other Key Intermolecular Interactions
While halogen bonding is a dominant force, the crystal packing of substituted iodobenzenes is also significantly influenced by a variety of other non-covalent interactions:
-
C-H···I Hydrogen Bonds: These weak hydrogen bonds, where a C-H bond acts as the donor and the iodine atom as the acceptor, are frequently observed in the crystal structures of iodobenzene derivatives.[4]
-
π–π Stacking Interactions: The aromatic rings of iodobenzene derivatives can stack on top of each other, driven by favorable electrostatic and van der Waals interactions. These interactions can be parallel-displaced or T-shaped.[4]
-
I···I Interactions: Type II I···I halogen bonds, where the electrophilic σ-hole of one iodine atom interacts with the nucleophilic equatorial region of another, can also play a significant role in stabilizing the crystal structure.[5]
The interplay of these interactions gives rise to a rich variety of supramolecular synthons, which are reliable and predictable patterns of intermolecular recognition.[6]
Visualizing Intermolecular Interactions
The following diagram illustrates the key intermolecular interactions that govern the crystal packing of substituted iodobenzene derivatives.
Caption: Key intermolecular interactions in substituted iodobenzene crystals.
Experimental Workflow for Crystal Structure Determination
The elucidation of the crystal structure of a novel substituted iodobenzene derivative is a multi-step process that requires careful execution of synthesis, crystallization, and X-ray diffraction analysis.
Synthesis of Substituted Iodobenzene Derivatives
A common and reliable method for the synthesis of aryl iodides is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[7]
Protocol: Synthesis of a para-Substituted Iodobenzene via the Sandmeyer Reaction
This protocol describes the synthesis of p-iodonitrobenzene from p-nitroaniline as an illustrative example.
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Beakers, Erlenmeyer flasks, separating funnel, Buchner funnel and flask
-
Filter paper
Procedure:
-
Diazotization:
-
In a 250 mL beaker, dissolve 5.0 g of p-nitroaniline in 20 mL of concentrated HCl and 20 mL of water.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled solution of 2.7 g of NaNO₂ in 10 mL of water, keeping the temperature below 5 °C. The addition should take approximately 10-15 minutes.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
-
-
Iodination:
-
In a separate 500 mL beaker, dissolve 8.0 g of KI in 20 mL of water.
-
Slowly and carefully add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
Allow the mixture to stand at room temperature for 30 minutes, then heat it on a steam bath at 60-70 °C for another 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water.
-
To remove any unreacted iodine, wash the solid with a small amount of 10% aqueous sodium thiosulfate solution until the color of the filtrate is no longer brown.
-
Wash the product again with cold water and allow it to air dry.
-
For further purification, the crude product can be recrystallized from ethanol.
-
Characterization: The identity and purity of the synthesized compound should be confirmed by techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.
Growing High-Quality Single Crystals
The success of a single-crystal X-ray diffraction experiment is critically dependent on the quality of the crystal. The slow evaporation method is a widely used and often effective technique for growing single crystals of organic compounds.[5][8]
Protocol: Single Crystal Growth by Slow Evaporation
Materials:
-
Purified substituted iodobenzene derivative
-
A selection of high-purity solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)
-
Small, clean glass vials (e.g., 1-2 dram vials)
-
Parafilm or aluminum foil
-
A quiet, vibration-free location
Procedure:
-
Solvent Screening:
-
In small test tubes, test the solubility of a few milligrams of your compound in different solvents at room temperature and with gentle heating.
-
An ideal solvent is one in which your compound is sparingly soluble at room temperature but moderately to fully soluble upon heating.
-
-
Preparation of the Crystallization Solution:
-
In a clean vial, dissolve a small amount (typically 5-20 mg) of the purified compound in a minimal amount of the chosen hot solvent to create a nearly saturated solution.
-
If any solid impurities are present, filter the hot solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean vial.
-
-
Crystal Growth:
-
Cover the vial with parafilm or aluminum foil.
-
Pierce a few small holes in the covering with a needle to allow for slow evaporation of the solvent.[8] The rate of evaporation can be controlled by the number and size of the holes.
-
Place the vial in a location where it will not be disturbed and where the temperature is relatively constant.[6]
-
Allow the solvent to evaporate slowly over several days to weeks.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor.
-
Gently wash the crystals with a small amount of cold solvent and allow them to air dry.
-
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[9]
Workflow: SCXRD Data Collection and Structure Refinement
-
Crystal Mounting:
-
A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope.
-
The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically to 100-150 K) to minimize thermal motion and radiation damage.
-
-
Data Collection:
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.
-
For compounds containing iodine, a molybdenum X-ray source (Mo Kα radiation) is generally preferred over a copper source to minimize absorption effects.[10]
-
The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.
-
-
Data Processing:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal.
-
The intensities of the reflections are integrated and corrected for various experimental factors, including absorption. An absorption correction is particularly important for iodine-containing compounds due to the high atomic number of iodine.[11]
-
-
Structure Solution and Refinement:
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The experimental workflow for crystal structure determination is summarized in the diagram below.
Caption: Experimental workflow for crystal structure determination.
The Influence of Substituents on Crystal Packing
The nature and position of substituents on the iodobenzene ring have a profound impact on the resulting crystal structure. By systematically varying the electronic properties of the substituents, it is possible to tune the intermolecular interactions and thus control the crystal packing.
The following table presents crystallographic data for a selection of substituted iodobenzene derivatives, illustrating the effect of different substituents on key structural parameters.
| Compound | Substituent | Halogen Bond Acceptor | I···X Distance (Å) | Space Group | C-I Bond Length (Å) |
| 1,3-bis(iodomethyl)benzene[5] | -CH₂I | I | 3.8662(2) | P2₁/n | 2.145(2) |
| 2,4-dichloro-1-iodo-6-nitrobenzene[10] | -Cl, -NO₂ | O (nitro) | 3.387(4) | Pnma | 2.094(6) |
| 2,6-diiodo-4-nitrophenol[1] | -I, -NO₂, -OH | O (nitro) | - | P2₁/c | - |
Polymorphism in Substituted Iodobenzene Derivatives: A Case Study
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science and drug development, as different polymorphs can exhibit distinct physical properties such as solubility, melting point, and stability.[12]
A notable example of polymorphism in a related system is 4-iodo-4'-nitrobiphenyl (INBP), which has been shown to exist in at least three polymorphic forms.[13]
-
Form Fdd2: This is the initially reported form.
-
Form P2/c: This polymorph can be obtained by sublimation.
-
Form P2: This polar form is obtained by heating the Fdd2 form.
The different crystal packing arrangements in these polymorphs arise from subtle differences in the interplay of I···O halogen bonds and other intermolecular interactions.[13] This case highlights the importance of thorough screening for polymorphism in the development of new materials based on substituted iodobenzene derivatives.
The logical relationship in polymorphic systems is depicted below.
Caption: Polymorphism: Different crystal forms from the same compound.
Utilizing the Cambridge Structural Database (CSD) for Analysis
The Cambridge Structural Database (CSD) is an invaluable resource for chemists and crystallographers, containing over a million small-molecule organic and metal-organic crystal structures.[14] It can be used to search for existing structures of substituted iodobenzene derivatives, analyze trends in their geometry and intermolecular interactions, and gain insights for the design of new crystalline materials.
Workflow: CSD Analysis of Intermolecular Interactions
-
Substructure Search:
-
Use the ConQuest software to draw the substituted iodobenzene scaffold of interest.
-
Perform a substructure search to retrieve all entries in the CSD containing this fragment.
-
-
Analysis of Intermolecular Interactions:
-
Use the Mercury software to visualize the crystal packing of the retrieved structures.
-
Utilize the tools in Mercury to identify and measure key intermolecular interactions, such as halogen bonds, hydrogen bonds, and π–π stacking interactions.
-
Generate histograms and scatterplots to analyze the geometric preferences of these interactions.
-
-
Knowledge-Based Approaches:
-
Use the IsoStar library, a knowledge base of intermolecular interactions derived from the CSD, to explore the preferred geometries of interactions involving the C-I group.[4]
-
Conclusion
The is a rich and fascinating field of study with important implications for the design of new functional materials. A thorough understanding of the interplay of halogen bonding and other non-covalent interactions, coupled with rigorous experimental and computational methods, allows for the rational design and synthesis of crystalline solids with desired properties. This guide has provided an overview of the key concepts and practical techniques in this area, from synthesis and crystallization to structural analysis and the use of crystallographic databases. As our understanding of intermolecular interactions continues to grow, so too will our ability to engineer the solid state with ever-increasing precision.
References
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Crystal structures of two bis(iodomethyl)benzene derivatives: similarities and differences in the crystal packing. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026, January 7). Oreate AI Blog. Retrieved January 23, 2026, from [Link]
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Part of the crystal structure of (I), showing the π–π-stacking... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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8.7 – Guide to Growing a Single Crystal. (n.d.). MIT OpenCourseWare. Retrieved January 23, 2026, from [Link]
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Polymorphism, polar morphology and absolute structure determination of 4-iodo-4 0 -nitrobiphenyl (INBP). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved January 23, 2026, from [Link]
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(PDF) Hypervalent iodine compounds derived from o-nitroiodobenzene and related compounds: syntheses and structures. (2025, August 7). ResearchGate. Retrieved January 23, 2026, from [Link]
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Guide for crystallization. (n.d.). Retrieved January 23, 2026, from [Link]
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Halogen Substitution Driven Crystal Engineering of Chalcones: Mechanisms and Optimization for Spatial Ordering and Nonlinear Optical Performance. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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X-ray Absorption Spectroscopic Studies on Model Compounds for Biological Iodine and Bromine. (n.d.). Radboud Repository. Retrieved January 23, 2026, from [Link]
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X-ray absorption spectroscopic studies on model compounds for biological iodine and bromine. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. (2014, May 29). Accounts of Chemical Research - ACS Publications. Retrieved January 23, 2026, from [Link]
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Crystal structures of two bis(iodomethyl)benzene derivatives: similarities and differences in the crystal packing. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
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Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). Retrieved January 23, 2026, from [Link]
- Method for the synthesis of iodobenzene. (n.d.). Google Patents.
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Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Halogen bonds in crystal engineering: like hydrogen bonds yet different. (2014, August 19). PubMed. Retrieved January 23, 2026, from [Link]
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The Halogen Bonding Proclivity of the sp3 Sulfur Atom as a Halogen Bond Acceptor in Cocrystals of Tetrahydro-4H-thiopyran-4-one and Its Derivatives. (2022, September 13). ACS Publications. Retrieved January 23, 2026, from [Link]
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iodobenzene. (n.d.). Organic Syntheses Procedure. Retrieved January 23, 2026, from [Link]
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Crystal Growing Guide. (2010, May 24). University of Colorado Boulder. Retrieved January 23, 2026, from [Link]
-
Part of the crystal structure of (I), showing the π–π-stacking... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
(PDF) Hypervalent iodine compounds derived from o-nitroiodobenzene and related compounds: syntheses and structures. (2025, August 9). ResearchGate. Retrieved January 23, 2026, from [Link]
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Recent results with halogen bonds in crystal engineering. (2025, August 7). ResearchGate. Retrieved January 23, 2026, from [Link]
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SOP: CRYSTALLIZATION. (n.d.). Retrieved January 23, 2026, from [Link]
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Synthesis of Aryl Iodides from Arylhydrazines and Iodine. (2018, August 23). ACS Omega - ACS Publications. Retrieved January 23, 2026, from [Link]
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Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. (n.d.). Retrieved January 23, 2026, from [Link]
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X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 23, 2026, from [Link]
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Sandmeyer Reaction - experimental procedure and set up. (2025, January 2). YouTube. Retrieved January 23, 2026, from [Link]
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Halogen bond involving hypervalent halogen: CSD search and theoretical study. (2011, August 25). PubMed. Retrieved January 23, 2026, from [Link]
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Synthesis of Polysubstituted Iodoarenes Enabled by Iterative Iodine‐Directed para and ortho C−H Functionalization. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Crystal structures of two bis(iodomethyl)benzene derivatives: similarities and differences in the crystal packing. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta‐Halobenzoic Acids: A Two‐Pathway Synthesis Study. (2025, September 18). PubMed Central. Retrieved January 23, 2026, from [Link]
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Probing Iodine Atom Interactions in 4-Iodo-L-phenylalanine Crystals by X-Ray Absorption Near-Edge Structure Spectroscopy. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Role of Polymorphism in Materials Science. (2014, September 8). Retrieved January 23, 2026, from [Link]
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1 ALLEN HUNTER'S YOUNGSTOWN STATE UNIVERSITY X-RAY STRUCTURE ANALYSIS LAB MANUAL: A BEGINNER'S INTRODUCTION CHAPTER XIV: GRO. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]
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Synthesis of para-Iodobenzoic Acid from Benzene. (2015, June 19). YouTube. Retrieved January 23, 2026, from [Link]
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Cambridge Structural Database Workshop Worked Examples. (n.d.). Retrieved January 23, 2026, from [Link]
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Organic Compound with Potential for X-ray Imaging Applications. (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]
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Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020, October 14). MDPI. Retrieved January 23, 2026, from [Link]
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Single Crystal Perfection - Tips and Tricks. (2022, August 4). YouTube. Retrieved January 23, 2026, from [Link]
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Controllable Synthesis of Hydrangea-Shaped Covalent Organic Frameworks by Solvent Tuning at Room Temperature for Solid. (2026, January 8). Retrieved January 23, 2026, from [Link]
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The Molecular Structure of Iodobenzene and p-Iodonitrobenzene in the Gaseous State. (2025, August 6). Retrieved January 23, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 1-Chloro-5-fluoro-4-iodo-2-methylbenzene
Introduction: Navigating Chemoselectivity in C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science, by offering a broad substrate scope and functional group tolerance often unachievable with traditional methods.[3][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selective Buchwald-Hartwig amination of a polyhalogenated and functionally rich substrate: 1-Chloro-5-fluoro-4-iodo-2-methylbenzene . The presence of multiple halogen atoms (I, Cl, F) on the aromatic ring presents a significant challenge in chemoselectivity. This guide will elucidate the principles governing this selectivity and provide robust protocols for the successful and predictable amination at the C-I bond, leaving the C-Cl and C-F bonds intact for potential subsequent transformations.
Theoretical Framework: The Basis of Chemoselectivity
The success of a selective Buchwald-Hartwig amination on a polyhalogenated arene hinges on the differential reactivity of the carbon-halogen (C-X) bonds towards the palladium catalyst. The key step governing this selectivity is the oxidative addition of the aryl halide to the Pd(0) complex. The generally accepted order of reactivity for this step is:
C-I > C-Br > C-OTf > C-Cl
This reactivity trend is primarily dictated by the C-X bond dissociation energy, with the weaker C-I bond being the most susceptible to cleavage by the palladium catalyst. For the substrate this compound, the significant difference in bond strength between the C-I and C-Cl bonds allows for a high degree of selectivity. By carefully controlling the reaction conditions, it is possible to favor the oxidative addition at the C-I position exclusively.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The cycle commences with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.
Key Experimental Parameters and Their Rationale
The success of the selective amination of this compound is contingent on the judicious selection of several key parameters:
| Parameter | Recommended Choice | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) precursors, respectively. Pd(II) sources are reduced in situ to the active Pd(0) species. |
| Ligand | XPhos or RuPhos | Bulky, electron-rich biaryl monophosphine ligands are crucial for promoting both oxidative addition and reductive elimination, while preventing catalyst decomposition.[5][6] |
| Base | NaOt-Bu or K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. The choice of base can also influence the reaction rate and functional group tolerance.[7] |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are essential to prevent quenching of the base and deactivation of the catalyst. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion, especially with less reactive amines. |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst and some ligands are sensitive to oxygen, necessitating the use of an inert atmosphere. |
Experimental Protocols
The following protocols are designed as a starting point for the selective amination of this compound. Optimization may be required for different amine coupling partners.
General Workflow
Figure 2: General experimental workflow for Buchwald-Hartwig amination.
Protocol 1: Amination with a Primary Aliphatic Amine (e.g., n-Hexylamine)
Materials:
-
This compound (1.0 equiv)
-
n-Hexylamine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOt-Bu under an inert atmosphere (Argon or Nitrogen).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add this compound to the flask.
-
Add n-hexylamine via syringe.
-
Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-chloro-2-fluoro-5-methylphenyl)-n-hexylamine.
Protocol 2: Amination with a Secondary Cyclic Amine (e.g., Morpholine)
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd(OAc)₂ (0.03 equiv)
-
RuPhos (0.06 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Dioxane
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, RuPhos, and K₃PO₄ under an inert atmosphere.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous dioxane via syringe.
-
Add this compound to the flask.
-
Add morpholine via syringe.
-
Seal the Schlenk flask and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 18-36 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 4-(4-chloro-2-fluoro-5-methylphenyl)morpholine.
Troubleshooting and Self-Validation
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous. Use freshly opened palladium precursors and ligands. Consider using a pre-catalyst. |
| Insufficiently strong base | Switch from K₃PO₄ to a stronger base like NaOt-Bu or LiHMDS. | |
| Low reaction temperature | Increase the reaction temperature in 10 °C increments. | |
| Formation of Side Products | Hydrodehalogenation (loss of iodine) | Ensure a strictly inert atmosphere. Minimize reaction time once the starting material is consumed. |
| Reaction at C-Cl bond | This is unlikely under controlled conditions. If observed, lower the reaction temperature and consider a more selective ligand. | |
| Difficulty in Purification | Residual catalyst/ligand | After aqueous work-up, washing the organic layer with a dilute solution of ammonium chloride can help remove some palladium species. |
Conclusion
The selective Buchwald-Hartwig amination of this compound is a highly achievable transformation that provides access to valuable, functionalized arylamine building blocks. By leveraging the inherent reactivity difference between the C-I and C-Cl bonds and employing carefully selected catalysts, ligands, and bases, researchers can achieve high yields and excellent chemoselectivity. The protocols provided herein serve as a robust starting point for the synthesis of a diverse range of N-aryl compounds from this versatile substrate, paving the way for further synthetic elaborations in drug discovery and materials science.
References
-
Buchwald–Hartwig amination - Wikipedia . [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst . [Link]
-
Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC . [Link]
-
An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides | The Journal of Organic Chemistry . [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube . [Link]
-
Ligand-free copper(i) oxide nanoparticle-catalysed amination of aryl halides in ionic liquids - Catalysis Science & Technology (RSC Publishing) . [Link]
-
Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - Semantic Scholar . [Link]
-
Site-Selective Electrochemical Arene C-H Amination - PubMed . [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . [Link]
-
Buchwald‐Hartwig amination of (hetero)aryl halides with primary amines - ResearchGate . [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC . [Link]
-
Aryl amination using ligand-free Ni(II) salts and photoredox catalysis - PubMed . [Link]
-
Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage . [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK . [Link]
-
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides . [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts . [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . [Link]
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Application Notes & Protocols: Strategic Synthesis of Substituted Carbazoles Utilizing 1-Chloro-5-fluoro-4-iodo-2-methylbenzene
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Carbazole Scaffold and the Strategic Role of a Polysubstituted Precursor
Carbazole and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antitumor, antibacterial, and anti-inflammatory properties.[1] Their rigid, planar structure and unique electronic characteristics also make them valuable in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[2] The synthesis of specifically substituted carbazoles is therefore of paramount importance for the systematic exploration of their structure-activity relationships and the development of novel therapeutic agents and functional materials.
This guide details the synthesis of substituted carbazoles, leveraging the polyfunctionalized starting material, 1-Chloro-5-fluoro-4-iodo-2-methylbenzene. The strategic placement of three distinct halogen atoms (I, Cl, F) on the benzene ring, each with differential reactivity in transition-metal-catalyzed cross-coupling reactions, allows for a regioselective and sequential approach to the construction of the carbazole core. This enables precise control over the final substitution pattern of the carbazole product, a critical aspect in tuning its biological and physical properties.
The primary methodologies discussed herein are the Buchwald-Hartwig amination and the Ullmann condensation, both powerful and versatile methods for the formation of C-N bonds, which are central to the construction of the carbazole tricycle.[3][4][5] We will explore the mechanistic nuances of these reactions and provide detailed, field-tested protocols for their execution.
I. Foundational Principles: Regioselectivity in Palladium-Catalyzed Aminations
The success of this synthetic strategy hinges on the differential reactivity of the carbon-halogen bonds in this compound towards palladium-catalyzed amination. The generally accepted order of reactivity for oxidative addition to a Pd(0) complex is C-I > C-Br > C-Cl >> C-F. This predictable trend allows for the selective reaction at the C-I bond while leaving the C-Cl and C-F bonds intact for subsequent transformations.
This inherent regioselectivity is a powerful tool, enabling a stepwise approach to building molecular complexity. By first targeting the most reactive C-I bond, we can introduce an initial nitrogen-containing substituent, which can then be utilized in a subsequent intramolecular cyclization to form the carbazole ring system.
II. Synthetic Strategy Overview: A Two-Step Approach to the Carbazole Core
Our synthetic approach is a two-step, one-pot procedure involving an initial intermolecular Buchwald-Hartwig amination followed by an intramolecular cyclization.
III. Detailed Experimental Protocols
A. Protocol 1: Synthesis of a Substituted Carbazole via a Tandem Buchwald-Hartwig Amination/Intramolecular C-H Amination
This protocol exemplifies the synthesis of a substituted carbazole from this compound and a generic substituted aniline.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (2.2 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) and the substituted aniline (1.1 equivalents) to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting iodoarene.
-
Reaction Conditions: Stir the reaction mixture at 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The initial intermolecular amination is typically complete within 2-4 hours.
-
Intramolecular Cyclization: Continue heating the reaction mixture at 110 °C for an additional 12-24 hours to facilitate the intramolecular C-H amination and formation of the carbazole ring.
-
Work-up: Cool the reaction to room temperature. Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired substituted carbazole.
Self-Validation and Expected Outcomes:
-
Reaction Monitoring: TLC analysis should show the disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the diarylamine intermediate, followed by the formation of the more polar carbazole product.
-
Yield: Expected yields for this tandem reaction are typically in the range of 60-85%.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[6][7]
| Parameter | Value |
| Starting Material | This compound |
| Coupling Partner | 4-methoxyaniline |
| Catalyst Loading | 2 mol% Pd(OAc)₂ |
| Ligand Loading | 4 mol% Xantphos |
| Base | Sodium tert-butoxide (2.2 eq.) |
| Solvent | Toluene |
| Temperature | 110 °C |
| Typical Yield | 75% |
Table 1: Representative reaction conditions for the tandem Buchwald-Hartwig synthesis of a substituted carbazole.
B. Protocol 2: Stepwise Synthesis via Ullmann Condensation
This protocol outlines a stepwise approach where the intermediate diarylamine is isolated before proceeding to the intramolecular Ullmann condensation. This can be advantageous for optimizing the cyclization step independently.
Step 1: Intermolecular Buchwald-Hartwig Amination
Follow steps 1-4 and 6-7 from Protocol 1, but stop the reaction after the initial intermolecular amination is complete (as determined by TLC or GC-MS). This will yield the N-(4-Chloro-2-fluoro-5-methylphenyl)-substituted aniline intermediate.
Step 2: Intramolecular Ullmann Condensation
Materials:
-
N-(4-Chloro-2-fluoro-5-methylphenyl)-substituted aniline (from Step 1)
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the diarylamine intermediate (1.0 equivalent), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equivalents).
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction Conditions: Heat the reaction mixture to 140-160 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification procedures described in Protocol 1.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the reductive elimination step in the Buchwald-Hartwig catalytic cycle, leading to efficient C-N bond formation.[3][5]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the aniline, making it a more potent nucleophile.
-
Ullmann Condensation: The use of a copper catalyst is characteristic of the Ullmann reaction. The ligand, 1,10-phenanthroline, helps to stabilize the copper catalyst and increase its reactivity.
IV. Characterization of Substituted Carbazoles
Thorough characterization of the synthesized carbazoles is essential to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the substitution pattern on the carbazole core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the N-H bond in N-unsubstituted carbazoles.[8]
-
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy: These techniques are valuable for characterizing the photophysical properties of the carbazole derivatives, which is particularly important for applications in materials science.[9]
| Technique | Information Obtained |
| ¹H NMR | Proton environment, coupling constants, integration |
| ¹³C NMR | Carbon skeleton, chemical shifts of substituted carbons |
| HRMS | Exact molecular weight and elemental formula |
| IR Spectroscopy | Presence of functional groups (e.g., N-H, C=O) |
| UV-Vis/Fluorescence | Electronic transitions, absorption and emission maxima |
Table 2: Spectroscopic techniques for carbazole characterization.
V. Conclusion and Future Directions
The use of this compound as a starting material provides a highly efficient and regioselective route to a variety of substituted carbazoles. The differential reactivity of the halogen substituents allows for a controlled and stepwise synthesis, enabling the precise placement of various functional groups on the carbazole scaffold. The protocols outlined in this guide are robust and can be adapted for the synthesis of a diverse library of carbazole derivatives for applications in drug discovery and materials science.
Future work could explore the further functionalization of the remaining chloro and fluoro substituents on the carbazole ring, opening up avenues for the synthesis of even more complex and diverse molecular architectures.
VI. References
-
Beaudry Research Group. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C.
-
Larock, R. C., & Dong, D. (2001). Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization. Journal of Organic Chemistry, 66(26), 9064-9076.
-
Buchwald, S. L., & Hartwig, J. F. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications.
-
Al-Saidi, Y., & Al-Saidi, S. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of Molecular Structure, 1228, 129738.
-
Al-Suwaidan, I. A., et al. (2015). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 20(8), 14837-14853.
-
Li, J. J. (2006). Synthesis of Carbazoles by Tandem C–H Activation and Buchwald–Hartwig Amination. Synfacts, 2006(1), 0023.
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Nguyen, T. H. (n.d.). Synthesis of carbazole via Graebe‐Ullmann reaction. ResearchGate.
-
Kivala, M., et al. (2021). Synthesis, crystal structures and properties of carbazole-based[2]helicenes fused with an azine ring. Beilstein Journal of Organic Chemistry, 17, 114-124.
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Palladium-Catalyzed Amination in the Synthesis of Polyazamacrocycles Containing a 1,3-Disubstituted Benzene Moiety. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. Retrieved from [Link]
-
Chen, J., et al. (2014). Palladium-Catalyzed Regio- and Stereo-Selective γ-Arylation of Tertiary Allylic Amines: Identification of Potent Adenylyl Cyclase Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1143-1148.
-
Points, G. L., III, & Beaudry, C. M. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Organic Letters, 23(17), 6882–6885.
-
Wiley. (n.d.). Carbazole. SpectraBase.
-
Stanovnik, B., & Svete, J. (2001). Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[1][8][10]-Triazolo[4',3':1,6]pyridazino[4,5-b]indoles. Molecules, 6(12), 979-986.
-
Glorius, F. (2023). Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji-Trost Homologative Amination Reaction toward Allylic Amines. Journal of the American Chemical Society, 145(33), 18451-18463.
-
Kumar, A., & Kumar, S. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 83(6), 3167-3177.
-
Banwell, M. G., & Lupton, D. W. (2008). A Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization Route to the Carbazole Natural Products 3-Methyl-9H-carbazole, Glycoborine, Glycozoline, Clauszoline K, Mukonine, and Karapinchamine A. The Journal of Organic Chemistry, 73(16), 6425-6428.
-
Wencel-Delord, J., & Colobert, F. (2025). Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. Organic & Biomolecular Chemistry.
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. ResearchGate.
-
Li, B., et al. (2026). Vinylene Carbonate as an Ethylene Equivalent for the Synthesis of 1,2-Bis(indolyl)ethenes and Benzo[α]carbazoles. Organic Letters.
-
Ghorai, M. K., & Kumar, A. (n.d.). Recent developments in C−H functionalization of carbazoles.
-
Kivala, M., et al. (2021). Supporting Information File 1 for Synthesis, crystal structures and properties of carbazole-based[2]helicenes fused with an azine ring. Beilstein Journals.
-
YouTube. (2022, February 8). GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE....
-
Buchwald, S. L., & Hartwig, J. F. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. PMC.
-
ResearchGate. (n.d.). Electronic spectroscopy of carbazole and N- and C-substituted carbazoles in homogeneous media and in solid matrix.
-
Wu, C.-H., et al. (2014). Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye. Organic Letters, 16(12), 3296-3299.
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Wang, D., et al. (2011). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry, 76(15), 6299-6305.
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ChemScene. (n.d.). 6-Chloro-4-fluoro-5-iodo-1-methyl-1H-benzo[d]imidazole.
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Buchwald, S. L., & Hartwig, J. F. (n.d.). Palladium-catalyzed monoamination of dihalogenated benzenes. ResearchGate.
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Application Notes and Protocols: The Strategic Use of 1-Chloro-5-fluoro-4-iodo-2-methylbenzene in Agrochemical Synthesis
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 1-Chloro-5-fluoro-4-iodo-2-methylbenzene (CAS No. 1126424-32-5) as a sophisticated building block in the synthesis of modern agrochemicals. While the direct application of this specific intermediate in publicly disclosed commercial agrochemicals is not extensively documented, its unique polysubstituted aromatic structure presents significant potential for the creation of novel active ingredients, particularly within the class of diamide insecticides. This document outlines the chemical rationale for its use, focusing on the strategic manipulation of its halogenated functional groups, and presents a detailed, representative protocol for a palladium-catalyzed cross-coupling reaction—a cornerstone of contemporary agrochemical synthesis. The provided methodologies are designed to serve as a foundational guide for researchers and synthetic chemists in the agrochemical industry, enabling the exploration of new chemical space and the development of next-generation crop protection agents.
Introduction: The Value Proposition of Polysubstituted Aromatic Intermediates in Agrochemicals
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to the development of increasingly complex molecular architectures. Halogenated aromatic compounds, in particular, have become indispensable in the design of modern pesticides and herbicides. The incorporation of halogens can profoundly influence a molecule's biological activity, metabolic stability, and mode of action.[1] this compound is a prime example of a high-value intermediate, offering multiple points for synthetic diversification.
Key Structural Features and Synthetic Implications:
-
Iodo Group: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making the iodo-substituent an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2][3][4] This allows for the facile introduction of diverse chemical moieties, including aryl, heteroaryl, alkyl, and amino groups, which are often crucial for biological efficacy.
-
Chloro and Fluoro Groups: The presence of both chlorine and fluorine atoms contributes to the overall electronic properties of the benzene ring and can enhance the metabolic stability of the final product. The strategic placement of these halogens can also influence the binding affinity of the molecule to its biological target.[5]
-
Methyl Group: The methyl group provides steric bulk and can influence the conformational properties of the final molecule, which can be critical for achieving high target-site specificity.
Application Profile: A Key Building Block for Diamide Insecticide Analogs
A plausible and highly valuable application of this compound is in the synthesis of novel diamide insecticides. This class of insecticides, which includes commercial successes like chlorantraniliprole, has gained prominence due to their novel mode of action and high efficacy.[6] The synthesis of these complex molecules often relies on the coupling of a substituted anthranilic acid derivative with a pyrazole carboxylic acid.
This compound can serve as a precursor to a substituted anthranilamide, a key intermediate in the synthesis of diamide insecticides. The following section details a representative protocol for the synthesis of a novel anthranilamide derivative via a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Synthesis of a Novel Anthranilamide Intermediate via Suzuki-Miyaura Cross-Coupling
This protocol describes a hypothetical, yet chemically sound, application of this compound in the synthesis of a novel anthranilamide intermediate, a key component for a diamide insecticide analog. The reaction involves a palladium-catalyzed Suzuki-Miyaura coupling of this compound with a commercially available (or readily synthesized) boronic acid.
Reaction Scheme:
Caption: Hypothetical Suzuki-Miyaura cross-coupling workflow.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1126424-32-5 | 270.47 | 1.0 | 1.0 |
| (4-Formylphenyl)boronic acid | 452-17-5 | 149.92 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | - | - |
| Water (degassed) | 7732-18-5 | 18.02 | - | - |
Protocol:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (270.5 mg, 1.0 mmol), (4-formylphenyl)boronic acid (179.9 mg, 1.2 mmol), and potassium carbonate (414.6 mg, 3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (57.8 mg, 0.05 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl product.
Rationale and Self-Validation:
-
Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki-Miyaura couplings, known for its effectiveness with a wide range of substrates.[3]
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing unwanted side reactions.[6]
-
Solvent System: The mixture of dioxane and water is a common solvent system for Suzuki couplings. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the reaction.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
Subsequent Transformations: Pathway to the Final Agrochemical
The resulting biphenyl derivative from the protocol above is a versatile intermediate that can be further elaborated to the target anthranilamide.
Hypothetical Elaboration Workflow:
Caption: Plausible synthetic route to a diamide insecticide.
This multi-step sequence would involve standard organic transformations that are well-documented in the literature. The final amide coupling is the key step in the assembly of the diamide insecticide core structure.
Conclusion
This compound is a strategically designed intermediate with significant potential for the synthesis of novel agrochemicals. Its utility is primarily derived from the highly reactive iodo group, which serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular scaffolds. While direct, publicly available synthetic routes to commercial agrochemicals using this specific starting material are scarce, the principles and protocols outlined in this application note provide a robust framework for researchers to explore its application in the discovery and development of new crop protection agents, particularly within the promising class of diamide insecticides.
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The Synthetic Versatility of 1-Chloro-5-fluoro-4-iodo-2-methylbenzene: A Building Block for Modern Medicinal Chemistry
Introduction: Unpacking the Potential of a Multifunctional Scaffold
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. 1-Chloro-5-fluoro-4-iodo-2-methylbenzene emerges as a highly versatile, yet under-documented, scaffold for medicinal chemists. Its unique arrangement of halogen substituents, coupled with a methyl group, offers a rich platform for selective chemical modifications, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the potential applications of this compound, focusing on its utility in the synthesis of pharmacologically relevant molecules, particularly in the realm of kinase inhibitors for oncology. While direct citations for the use of this specific isomer are sparse, this document will extrapolate from the well-established reactivity of closely related analogues to provide robust protocols and a strong rationale for its inclusion in drug discovery programs.
The strategic incorporation of fluorine and chlorine into drug candidates can significantly enhance their pharmacological profiles. Fluorine is known to improve metabolic stability, binding affinity, and lipophilicity, while chlorine can also modulate these properties and participate in halogen bonding, a key interaction in protein-ligand binding.[1][2] The presence of an iodine atom provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[3]
Physicochemical Properties and Strategic Advantages
The utility of this compound in medicinal chemistry is underpinned by the distinct properties of its substituents. A summary of its key physicochemical properties is presented below.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₇H₅ClFI | Provides a foundation for calculating molecular weight and elemental composition. |
| Molecular Weight | 270.47 g/mol | Falls within the range suitable for oral bioavailability (Lipinski's Rule of Five). |
| IUPAC Name | This compound | Systematically defines the chemical structure. |
| CAS Number | 1126424-32-5 | A unique identifier for this specific chemical substance. |
The strategic placement of the chloro, fluoro, and iodo groups offers medicinal chemists a powerful toolkit:
-
Orthogonal Reactivity: The different carbon-halogen bond strengths (C-I < C-Br < C-Cl < C-F) allow for selective reactions. The highly reactive C-I bond is the primary site for cross-coupling reactions, leaving the more stable C-Cl bond available for subsequent transformations under more forcing conditions. The C-F bond is generally unreactive in these contexts.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the halogens can influence the acidity of nearby protons and the reactivity of the aromatic ring.
-
Lipophilicity and Metabolic Stability: The fluorine and chlorine atoms can enhance lipophilicity, which can improve membrane permeability. Furthermore, the C-F bond is exceptionally stable to metabolic oxidation, often used to block sites of metabolism and increase a drug's half-life.[1][4]
Core Applications in Medicinal Chemistry: Cross-Coupling Reactions
The primary application of this compound in medicinal chemistry is as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of the biaryl and aryl-alkyne scaffolds prevalent in many kinase inhibitors and other therapeutic agents.[5]
Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6] This reaction is instrumental in the synthesis of biaryl structures, which are common motifs in kinase inhibitors that target the ATP-binding site.
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is invaluable for synthesizing arylalkynes, which are key intermediates in the synthesis of numerous pharmaceuticals, including kinase inhibitors.[9]
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. As with the Suzuki coupling, optimization of reaction conditions is often necessary.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent and the base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Potential Applications in Kinase Inhibitor Synthesis
The biaryl and aryl-alkyne motifs readily accessible from this compound are prevalent in a wide range of kinase inhibitors.[10][11] The substitution pattern of this building block could be strategically employed in the synthesis of inhibitors for various kinases implicated in cancer, such as EGFR, VEGFR, and ALK. The chloro and fluoro substituents can be positioned to interact with specific residues in the kinase active site or to block metabolic degradation, thereby enhancing potency and pharmacokinetic properties.
Conclusion
While direct, published applications of this compound in medicinal chemistry are not abundant, its structural features strongly suggest its utility as a valuable building block. The orthogonal reactivity of its halogen substituents, combined with the beneficial effects of fluorine and chlorine on drug-like properties, makes it an attractive starting material for the synthesis of complex molecules, particularly kinase inhibitors. The protocols provided herein for Suzuki-Miyaura and Sonogashira couplings offer a solid foundation for researchers to explore the synthetic potential of this versatile compound in their drug discovery endeavors. The principles of rational drug design suggest that this building block holds promise for the development of novel therapeutics.
References
- Zhou, Y., et al. (2016). An overview of the implementation of fluorine in drug design. RSC Advances, 6(10), 8034-8047.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Singh, U. P., & Singh, R. K. (2014). The role of chlorine in medicinal chemistry. Journal of the Indian Chemical Society, 91(12), 2339-2354.
- Al-Otaibi, M. A., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2958.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of the state of the art. Journal of Fluorine Chemistry, 127(3), 303-319.
- Bellina, F., & Rossi, R. (2013). The impact of transition-metal-catalyzed carbon–carbon bond-forming reactions on the synthesis of pharmaceutically active molecules. Chemical Reviews, 113(8), 6245-6314.
- Meyers, M. J., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2108.
- Mykhailiuk, P. K. (2022). Fluorinated Building Blocks in Drug Design: New Pathways and Targets. Pharmaceuticals, 15(11), 1362.
- Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medical and Chemical Research, 2(1), 1015.
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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- Wang, J., et al. (2014). The role of fluorine in drug design. Expert Opinion on Drug Discovery, 9(1), 65-76.
- Perrone, S., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 9(2), 127-142.
- Li, Z., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega, 3(8), 9933-9939.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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- Wang, Y., et al. (2021). On the role of fluoro-substituted nucleosides in DNA radiosensitization for tumor radiation therapy. Physical Chemistry Chemical Physics, 23(3), 1649-1658.
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Application Notes & Protocols: A Researcher's Guide to the Preparation of Grignard Reagents from Substituted Iodobenzenes
Abstract
Grignard reagents (R-Mg-X) are foundational organometallic compounds in synthetic chemistry, prized for their exceptional ability to form new carbon-carbon bonds.[1][2][3] This guide provides an in-depth exploration of the preparation of aryl Grignard reagents specifically from substituted iodobenzene precursors. Aryl iodides are often the substrates of choice due to their high reactivity compared to the corresponding bromides and chlorides, facilitating a more reliable and often spontaneous reaction initiation.[3][4] We will delve into the underlying mechanism, the critical parameters that govern success, detailed experimental protocols for both synthesis and titration, and a troubleshooting guide to overcome common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to master this essential synthetic transformation.
Scientific Principles & Mechanistic Insights
The formation of a Grignard reagent is a fascinating example of an oxidative insertion, where magnesium metal inserts into a carbon-halogen bond.[3] This process fundamentally inverts the polarity of the attached carbon atom, transforming it from an electrophilic site in the aryl iodide to a potent nucleophilic carbanion in the Grignard reagent.[1][5]
The Core Mechanism: Oxidative Insertion
The reaction proceeds on the surface of the magnesium metal. It is widely understood to involve a single electron transfer (SET) from the magnesium to the aryl iodide, generating a radical anion which then collapses to form the organomagnesium species. The overall transformation is:
Ar-I + Mg → Ar-Mg-I
The resulting Grignard reagent is not a simple monomeric species in solution. It is stabilized by coordination with etheric solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O), which act as Lewis bases, donating electron pairs to the electron-deficient magnesium center.[6] This coordination is crucial for both the solubility and the reactivity of the reagent.
Figure 1: Conceptual overview of Grignard reagent formation.
The Critical Role of Magnesium Activation
Commercially available magnesium turnings are invariably coated with a passivating layer of magnesium oxide (MgO).[6] This layer is inert and effectively prevents the reaction with the aryl halide.[6][7] Therefore, activating the magnesium to expose a fresh, reactive metal surface is the most critical step for initiating the reaction.
Several methods have been developed to disrupt this oxide layer:
-
Mechanical Methods: Crushing the magnesium pieces with a glass rod in situ or vigorous stirring can physically break the MgO layer, exposing fresh metal.[1][6][8] Sonication is another effective mechanical technique.[6]
-
Chemical Activation: The use of activating agents is the most common and reliable approach. A small crystal of iodine (I₂) is frequently used.[1][6][9] The iodine is believed to react with the magnesium surface at defect sites, forming magnesium iodide (MgI₂) and etching the surface to expose reactive magnesium.[3][7] Other activators like 1,2-dibromoethane are also effective; their action can be monitored by the evolution of ethylene gas.[6]
| Activating Agent | Mechanism of Action | Observational Cue | Reference |
| Iodine (I₂) | Chemical etching of the MgO layer, formation of MgI₂. | Disappearance of the purple/brown iodine color. | [1][3][6] |
| 1,2-Dibromoethane | Reacts with Mg to form MgBr₂ and ethylene gas. | Gentle bubbling (ethylene evolution). | [6] |
| Mechanical Crushing | Physically breaks the passivating MgO layer. | Reaction initiation (cloudiness, exotherm). | [1][6][8] |
| Ultrasound | Cavitation bubbles clean and pit the Mg surface. | Initiation without chemical activators. | [6] |
Table 1: Common Methods for Magnesium Activation.
The Challenge of Anhydrous Conditions
Grignard reagents are extremely strong bases and will react rapidly with any protic source, particularly water.[2][5] This reaction protonates the carbanion, destroying the reagent and forming the corresponding arene.
Ar-Mg-I + H₂O → Ar-H + Mg(OH)I
Therefore, all glassware must be scrupulously dried (typically by flame-drying or oven-drying), and anhydrous solvents must be used to ensure a successful reaction.[1][3][5] The reaction must be conducted under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.[3]
Influence of Substituents & Potential Side Reactions
The electronic nature of the substituents on the iodobenzene ring can influence the reaction, though the high reactivity of the C-I bond makes this less pronounced than with bromides or chlorides. The primary concern with substituted iodobenzenes is the presence of incompatible functional groups.
-
Incompatible Groups: Any functional group with an acidic proton will be deprotonated by the Grignard reagent. This includes alcohols (-OH), thiols (-SH), amines (-NH₂), and carboxylic acids (-COOH).
-
Reactive Electrophilic Groups: Functional groups that can be attacked by a nucleophile, such as esters, ketones, aldehydes, nitriles, and nitro groups, are generally incompatible under standard Grignard formation conditions.[10] However, specialized low-temperature protocols using highly activated Rieke magnesium can sometimes tolerate groups like esters or nitriles.[11]
Wurtz-Type Coupling: The Main Side Reaction
The most common side reaction is a homocoupling reaction between the newly formed Grignard reagent and a molecule of unreacted aryl iodide, leading to the formation of a biphenyl derivative.[2]
Ar-Mg-I + Ar-I → Ar-Ar + MgI₂
This side reaction is favored by high local concentrations of the aryl iodide and elevated temperatures.[2] To minimize biphenyl formation, the aryl iodide solution should be added slowly to the magnesium suspension to maintain a low instantaneous concentration, and the reaction temperature should be controlled to maintain only a gentle reflux.[3]
Figure 2: Desired Grignard formation versus the Wurtz-type coupling side reaction.
Experimental Protocols
Safety Note: Grignard reactions are exothermic and can become vigorous if not controlled.[6][12] Diethyl ether and THF are extremely flammable. All operations should be performed in a certified chemical fume hood, away from ignition sources, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
PART A: Protocol for the Preparation of p-Tolylmagnesium Iodide (25 mmol Scale)
This protocol details the formation of a representative aryl Grignard reagent from p-iodotoluene.[3]
3.1 Materials and Equipment
-
p-Iodotoluene (5.45 g, 25 mmol)
-
Magnesium turnings (0.67 g, 27.5 mmol, 1.1 eq)
-
Iodine (1-2 small crystals)
-
Anhydrous Tetrahydrofuran (THF), ~50 mL
-
100 mL three-necked round-bottom flask
-
Reflux condenser and pressure-equalizing dropping funnel
-
Inert gas (N₂ or Ar) line with an oil bubbler
-
Magnetic stirrer and stir bar, heating mantle
-
Syringes and needles
3.2 Glassware and System Preparation
-
Drying: Scrupulously clean and dry all glassware, including the magnetic stir bar, in an oven at >120 °C overnight or by flame-drying under vacuum.[1][2][3]
-
Assembly: Quickly assemble the hot glassware. Place the stir bar in the three-necked flask. Attach the condenser to the central neck, the dropping funnel to one side neck, and a gas inlet adapter to the other.
-
Inert Atmosphere: Immediately begin purging the entire system with a gentle flow of dry nitrogen or argon.[3]
3.3 Reaction Execution
-
Magnesium and Activator: Briefly remove the gas inlet and add the magnesium turnings and a single small crystal of iodine to the reaction flask. Reseal the system and continue the inert gas purge.
-
Solvent Addition: Add ~10 mL of anhydrous THF to the flask via syringe.
-
Substrate Preparation: In a separate dry flask, dissolve the p-iodotoluene (5.45 g) in ~25 mL of anhydrous THF. Transfer this solution to the dropping funnel.
-
Initiation: Add a small portion (~2-3 mL) of the p-iodotoluene solution from the dropping funnel to the magnesium suspension. The initiation of the reaction is the most critical phase.[12]
-
Signs of Initiation: The brown color of the iodine will fade, the solution may become cloudy or grayish, and a spontaneous exotherm (gentle boiling of the solvent) will be observed.[1][3]
-
If No Reaction Occurs: Gently warm the flask with a heat gun.[9] If this fails, carefully crush some of the magnesium turnings against the bottom of the flask with a dry glass rod.[1][2]
-
-
Controlled Addition: Once the reaction has clearly initiated and is self-sustaining, begin adding the remaining p-iodotoluene solution dropwise from the funnel at a rate that maintains a gentle, controlled reflux.[3] Use a cool water bath if necessary to moderate the reaction.
-
Completion: After the addition is complete, the reaction mixture will typically be a dark gray or brown color. Gently heat the mixture to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.
-
Final Product: Once cooled to room temperature, the resulting solution of p-tolylmagnesium iodide is ready for titration and subsequent use. The solution should be used promptly as Grignard reagents can degrade upon storage.
Figure 3: Step-by-step workflow for Grignard reagent preparation.
PART B: Protocol for Titration of the Grignard Reagent
It is essential to determine the exact molarity of the active Grignard reagent before use. This protocol is adapted from the method described by Knochel.[13]
3.4 Materials and Reagents
-
Iodine (I₂) (approx. 100 mg)
-
Anhydrous THF
-
1.0 M solution of LiCl in THF
-
Dry 10 mL vial with stir bar
-
1.0 mL syringe
3.5 Titration Procedure
-
To a flame-dried vial under an inert atmosphere, add iodine (~100 mg) and dissolve it in 1.0 mL of the 1.0 M LiCl/THF solution. The solution will be dark brown.[13]
-
Cool the iodine solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent solution dropwise via a 1.0 mL syringe while stirring vigorously.[13]
-
The endpoint is reached when the dark brown/purple color of the iodine is completely discharged, and the solution becomes colorless or pale yellow.[13]
-
Record the volume of Grignard reagent added.
-
Calculate the molarity using the following formula: Molarity (M) = (moles of I₂) / (Volume of Grignard solution in L) (Note: moles of I₂ = mass of I₂ / 253.8 g/mol )
-
Repeat the titration at least once more and average the results for accuracy.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Wet glassware or solvent. 2. Passivated magnesium. 3. Impure aryl iodide. | 1. Re-dry all glassware and use freshly opened anhydrous solvent. 2. Add another small crystal of I₂. Crush the Mg turnings with a dry glass rod. Apply gentle heat with a heat gun.[1][2][9] 3. Purify the aryl iodide by distillation or filtration through alumina. |
| Reaction Starts then Stops | 1. Insufficient activation. 2. Inhibitors present in the solvent or on glassware. | 1. Add another small portion of an activator (e.g., 1,2-dibromoethane). 2. Ensure high-purity anhydrous solvent is used and glassware is meticulously cleaned. |
| Low Yield of Grignard Reagent | 1. Significant moisture contamination. 2. Excessive Wurtz-type coupling. 3. Incomplete reaction. | 1. Improve drying procedures and inert atmosphere technique. 2. Slow down the rate of addition of the aryl iodide; ensure the reaction is not overheating.[2][3] 3. Extend the final reflux time to ensure all magnesium is consumed. |
| Dark, Tarry Mixture Forms | 1. Reaction temperature was too high. 2. Presence of oxygen. | 1. Use an ice bath to moderate the reaction during addition. 2. Ensure the inert atmosphere is maintained throughout the entire procedure. |
Conclusion
The preparation of Grignard reagents from substituted iodobenzenes is a robust and highly reliable synthetic method, provided that key experimental parameters are strictly controlled. The high reactivity of the carbon-iodine bond facilitates reaction initiation, but success is ultimately dictated by the absolute exclusion of atmospheric moisture and the effective activation of the magnesium surface. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can confidently and reproducibly generate these powerful nucleophilic reagents for use in a wide array of applications, from academic discovery to the synthesis of complex pharmaceutical targets.
References
-
Wikipedia. Grignard reagent. [Link]
-
Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Master Organic Chemistry. (2011, October 14). Formation Of Grignard Reagents. [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. [Link]
-
Jasperse, J. Grignard Reaction. Chem 355 Handout. [Link]
-
ResearchGate. (2025, August 6). About the Inhibition of Grignard Reagent Formation by p-Dinitrobenzene. [Link]
-
Andrew G. Myers Research Group, Harvard University. Magnesium-Halogen Exchange. [Link]
-
ACS Publications. (2009). The Grignard Reagents. Organometallics. [Link]
-
Mettler Toledo. Grignard Reaction Mechanisms. [Link]
-
Organic Syntheses. (2006). Procedure for Titration of Grignard Reagent. [Link]
-
Chemistry LibreTexts. (2024, March 16). The Grignard Reaction (Experiment). [Link]
-
Wu, X., & Rieke, R. D. (2002). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2013, October 4). How do Grignard Activating Reagents work?. [Link]
-
Ursinus Digital Commons. (1936). The Grignard Reagents: Their Preparation. [Link]
-
ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?. [Link]
-
YouTube. (2023, February 9). Making a Grignard reagent from elemental magnesium. [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
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- 13. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocol: Regioselective Functionalization of 1-Chloro-5-fluoro-4-iodo-2-methylbenzene via Iodine-Metal Exchange
Abstract
This document provides a comprehensive guide to the regioselective lithiation of 1-Chloro-5-fluoro-4-iodo-2-methylbenzene and its subsequent functionalization. This protocol leverages the principles of halogen-metal exchange to generate a versatile aryllithium intermediate, which can be trapped with various electrophiles to yield highly substituted aromatic building blocks. Detailed experimental procedures, mechanistic insights, and critical safety considerations are outlined to ensure reproducible and efficient synthesis, catering to the needs of professionals in organic synthesis and medicinal chemistry.
Introduction: Strategic Functionalization of Polyhalogenated Aromatics
Polyhalogenated aromatic compounds are pivotal synthons in the development of pharmaceuticals, agrochemicals, and advanced materials. The differential reactivity of various halogens on a single aromatic scaffold offers a powerful tool for sequential and site-selective modifications. This compound is a prime example of such a versatile building block, where the carbon-iodine bond can be selectively activated in the presence of more robust carbon-chlorine and carbon-fluorine bonds.
This application note details a robust protocol for the iodine-lithium exchange on this substrate, a transformation that opens the door to a plethora of functionalized derivatives. The generated organolithium species is a potent nucleophile, readily reacting with a wide array of electrophiles. This methodology provides a predictable and efficient route to complex, multi-substituted benzene derivatives that would be challenging to synthesize through other means.
Mechanistic Overview: The Principle of Halogen-Metal Exchange
The selective functionalization of this compound is achieved through a halogen-metal exchange reaction. This reaction is governed by the relative reactivity of the carbon-halogen bonds, which generally follows the order I > Br > Cl > F.[1][2] This predictable trend allows for the selective replacement of the iodine atom with lithium, leaving the chloro and fluoro substituents intact.
The reaction is initiated by the nucleophilic attack of an organolithium reagent, typically n-butyllithium (n-BuLi), on the iodine atom. The mechanism is widely believed to proceed through a transient "ate-complex," where the lithium atom coordinates to the iodine, facilitating the exchange.[3] This process is highly efficient and generally occurs at low temperatures to prevent side reactions, such as metalation at other positions on the aromatic ring.
Diagram 1: Halogen-Metal Exchange Mechanism
Caption: Mechanism of iodine-lithium exchange and subsequent electrophilic quench.
Experimental Protocols
Materials and Reagents
| Reagent | Purity | Recommended Supplier | Notes |
| This compound | >98% | Sigma-Aldrich, Combi-Blocks | Store under inert gas, protected from light. |
| n-Butyllithium (2.5 M in hexanes) | Sigma-Aldrich, Acros Organics | Titrate prior to use for accurate molarity.[4] | |
| Anhydrous Tetrahydrofuran (THF) | >99.9% | Sigma-Aldrich, Fisher Scientific | Use from a solvent purification system or freshly distilled. |
| Electrophiles (e.g., DMF, CO₂, TMSCl) | >98% | Various | Ensure dryness, especially for moisture-sensitive electrophiles. |
| Saturated aqueous NH₄Cl | For quenching. | ||
| Anhydrous MgSO₄ or Na₂SO₄ | For drying organic layers. |
Critical Safety Precautions: Organolithium reagents such as n-BuLi are pyrophoric and react violently with water and protic solvents.[5] All manipulations must be performed under a dry, inert atmosphere (argon or nitrogen) using flame-dried or oven-dried glassware. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.
General Protocol for Lithiation
This procedure outlines the formation of the aryllithium intermediate.
Diagram 2: Lithiation Workflow
Caption: Step-by-step workflow for the generation of the aryllithium species.
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 eq).
-
Add anhydrous THF (to make a 0.2 M solution) via syringe.
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete iodine-lithium exchange.
Subsequent Functionalization Protocols
The following are representative examples of trapping the aryllithium intermediate with common electrophiles.
-
To the aryllithium solution at -78 °C, add anhydrous DMF (1.5 eq) dropwise.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the corresponding benzaldehyde.
-
Prepare a flask with an excess of crushed dry ice.
-
At -78 °C, transfer the aryllithium solution via cannula onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Acidify the reaction mixture with 1 M HCl to a pH of ~2.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid, which can be further purified by recrystallization or column chromatography.
-
To the aryllithium solution at -78 °C, add freshly distilled trimethylsilyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench with saturated aqueous NH₄Cl.
-
Perform an aqueous workup as described in 3.3.1.
-
Purify the crude product by flash column chromatography (silica gel, hexanes) to obtain the silylated arene.
Quantitative Data Summary
The following table provides an overview of the reaction parameters for the described functionalization reactions. Yields are estimates based on similar transformations and may vary.
| Electrophile | Functional Group | Equivalents of Electrophile | Expected Yield Range |
| DMF | Aldehyde (-CHO) | 1.5 | 70-85% |
| CO₂ | Carboxylic Acid (-COOH) | Excess | 75-90% |
| TMSCl | Trimethylsilyl (-SiMe₃) | 1.2 | 80-95% |
Troubleshooting and Key Insights
-
Low or No Conversion:
-
Inactive n-BuLi: The molarity of n-BuLi solutions can decrease over time. It is crucial to titrate the solution before use.
-
Presence of Moisture: Ensure all glassware is rigorously dried and solvents are anhydrous. Even trace amounts of water will quench the organolithium reagent.
-
Insufficient Reaction Time/Temperature: Ensure the lithiation proceeds for the recommended time at -78 °C.
-
-
Formation of Side Products:
-
Protonated Starting Material: This indicates premature quenching of the aryllithium species by a proton source.
-
Benzylic Lithiation: While less likely at -78 °C with n-BuLi, using stronger bases or higher temperatures could lead to competitive deprotonation of the methyl group.[6]
-
Conclusion
The iodine-lithium exchange of this compound is a highly efficient and regioselective method for generating a versatile aryllithium intermediate. This species can be subsequently functionalized with a wide range of electrophiles, providing a robust platform for the synthesis of complex, polysubstituted aromatic compounds. The protocols detailed in this application note, when performed with careful attention to anhydrous and inert conditions, offer a reliable pathway for accessing these valuable building blocks in drug discovery and materials science.
References
- Bailey, W.F., & Patricia, J.J. (1988). The mechanism of the lithium–halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.
- Gilman, H., & Jones, R. G. (1951). The Halogen-Metal Interconversion Reaction with Organolithium Compounds. Organic Reactions, 6, 339-367.
-
PubChem. (n.d.). 1-Chloro-2-fluoro-4-iodobenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl)-. Retrieved from [Link]
- Narasimhan, N. S., & Mali, R. S. (1983). Heteroatom directed aromatic lithiation reactions for the synthesis of condensed heterocyclic compounds. Synthesis, 1983(12), 957-985.
-
University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Safe Use of Pyrophoric/Spontaneously Combustible Reagents. Retrieved from [Link]
- Schlosser, M. (Ed.). (2002). Organometallics in Synthesis: A Manual. John Wiley & Sons.
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
- Yus, M., & Foubelo, F. (2003). The lithiation of toluene by organolithium compounds activated by lithium polyether alkoxides. Tetrahedron, 59(31), 5819-5824.
- Bailey, W. F., & Punzalan, E. R. (1990). The stereochemistry of the lithium-halogen exchange reaction of vinyl halides. The Journal of Organic Chemistry, 55(19), 5404-5406.
- Reich, H. J., Phillips, N. H., & Reich, I. L. (1985). Organolithium reagents. 13. Ate complexes in lithium-halogen exchange reactions. Journal of the American Chemical Society, 107(13), 4101-4103.
- Watson, S. C., & Eastham, J. F. (1967). Colored indicators for simple direct titration of organolithium compounds. Journal of Organometallic Chemistry, 9(1), 165-168.
-
Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ias.ac.in [repository.ias.ac.in]
Troubleshooting & Optimization
minimizing side reactions in Sonogashira coupling of 1-Chloro-5-fluoro-4-iodo-2-methylbenzene
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the Sonogashira coupling of complex, polyhalogenated aromatic substrates. Our focus today is the selective alkynylation of 1-Chloro-5-fluoro-4-iodo-2-methylbenzene, a substrate representative of intermediates in modern drug discovery programs.
This document moves beyond standard protocols to provide in-depth troubleshooting and mechanistic explanations, empowering you to rationalize experimental outcomes and strategically optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: I am trying to couple an alkyne to this compound. At which position should I expect the reaction to occur?
A1: You should expect highly selective coupling at the carbon-iodine (C-I) bond. The Sonogashira reaction, like many palladium-catalyzed cross-couplings, proceeds via an oxidative addition step. The rate of this step is highly dependent on the carbon-halogen bond strength. The bond strengths follow the trend C-Cl > C-Br > C-I. Consequently, the C-I bond is the weakest and most reactive towards oxidative addition by the Pd(0) catalyst.[1] By employing mild reaction conditions, you can exploit this inherent reactivity difference to achieve excellent chemoselectivity for the C-I bond, leaving the more robust C-Cl bond untouched for potential downstream functionalization.
Q2: What is the primary cause of alkyne homocoupling (Glaser coupling) in my reaction, and how can I prevent it?
A2: The primary cause of alkyne homocoupling, known as the Glaser or Hay coupling, is the presence of the copper(I) co-catalyst and an oxidant, typically molecular oxygen.[2] In this side reaction, the copper acetylide intermediate undergoes oxidative dimerization to form a symmetric butadiyne.[2]
There are two primary strategies to suppress this side reaction:
-
Rigorous Exclusion of Oxygen: Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). This involves using degassed solvents and properly purging the reaction vessel before adding reagents.
-
Employ a Copper-Free Protocol: The most robust solution is to eliminate the copper co-catalyst entirely. Copper-free Sonogashira couplings have been extensively developed to circumvent the issue of Glaser coupling.[2][3] These protocols often require careful selection of the palladium catalyst, ligand, and base to facilitate the catalytic cycle without the copper acetylide intermediate.
Q3: My reaction is giving me a significant amount of the hydrodeiodinated product (1-Chloro-5-fluoro-2-methylbenzene). What is causing this and how can I minimize it?
A3: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings where the halide is replaced by a hydrogen atom. The hydrogen source can be the amine base, the solvent (especially alcohols like methanol), or trace amounts of water.[4] The mechanism can be complex but often involves the formation of a palladium-hydride species which then reductively eliminates with the aryl group to form the dehalogenated arene.
To minimize hydrodehalogenation:
-
Use Anhydrous Conditions: Ensure your solvent and amine base are thoroughly dried.
-
Solvent Choice: Avoid alcohol-based solvents if hydrodehalogenation is a persistent issue. Aprotic solvents like THF, Dioxane, or Toluene are preferable.
-
Base Selection: Some amine bases are more prone to generating hydride species. Consider using a non-coordinating inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as an alternative to amine bases.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the Sonogashira coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion of Aryl Iodide | 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. 2. Insufficient Temperature: The reaction temperature is too low for the specific catalyst/ligand system. 3. Poorly Chosen Base: The base is not strong enough to deprotonate the alkyne efficiently. | 1. Catalyst Activation: If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), ensure conditions are suitable for its reduction to Pd(0).[5] Consider adding a small amount of a reducing agent or using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. 2. Temperature Screen: While aiming for selectivity, the reaction may require gentle heating. Screen temperatures from room temperature up to 40-50 °C. 3. Base Optimization: Switch to a stronger or more suitable base. For this electron-poor substrate, a base like Cs₂CO₃ or K₃PO₄ may be more effective than triethylamine. |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst Decomposition: The active, ligated Pd(0) species is unstable and has aggregated into inactive bulk palladium metal. 2. Incorrect Ligand-to-Metal Ratio: Insufficient ligand can leave the palladium center exposed and prone to aggregation. | 1. Ligand Choice: Use a ligand that strongly coordinates to and stabilizes the Pd(0) center. While triphenylphosphine (PPh₃) is standard, consider a more electron-rich phosphine if decomposition is rapid. 2. Increase Ligand Equivalents: Increase the ligand to palladium ratio (e.g., from 2:1 to 4:1 L:Pd) to ensure the palladium center remains coordinated and soluble. |
| Reaction at the C-Cl Bond (Loss of Selectivity) | 1. Excessively High Temperature: The reaction temperature is high enough to facilitate the more difficult oxidative addition into the C-Cl bond. 2. Overly Reactive Catalyst System: Use of highly active, bulky, electron-rich ligands (e.g., Buchwald-type ligands) can lower the activation barrier for C-Cl insertion. | 1. Reduce Temperature: This is the most critical parameter for selectivity. Perform the reaction at room temperature or with minimal heating.[1] 2. Use a Less Activating Ligand: For selective C-I coupling, a highly active ligand system may be detrimental. A standard ligand like PPh₃ is often sufficient and provides a greater temperature window for selectivity. |
| Significant Glaser Homocoupling Product | 1. Presence of Oxygen: Trace oxygen in the reaction atmosphere is oxidizing the copper acetylide. 2. Copper Co-catalyst: The presence of Cu(I) is inherent to the Glaser mechanism. | 1. Improve Inert Atmosphere: Degas all solvents thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Ensure the reaction vessel is completely purged with an inert gas. 2. Switch to a Copper-Free Protocol: Eliminate CuI from the reaction. You may need to adjust the ligand and base to compensate for the slower transmetalation step. |
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Selective Sonogashira Coupling
This protocol is a starting point designed to maximize selectivity for the C-I bond while minimizing common side reactions.
Workflow Diagram:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
preventing dehalogenation side reactions of 1-Chloro-5-fluoro-4-iodo-2-methylbenzene
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support center for 1-Chloro-5-fluoro-4-iodo-2-methylbenzene (CAS: 1126424-32-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but sensitive building block. Here, we address common challenges, particularly the prevention of unwanted dehalogenation side reactions, and provide expert-backed solutions to ensure the success and integrity of your experiments.
Troubleshooting Guide: Dehalogenation & Reactivity Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: I'm observing significant formation of 1-chloro-5-fluoro-2-methylbenzene in my Palladium-catalyzed cross-coupling reaction. What's causing this de-iodination?
A1: This is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed couplings.[1][2] The primary culprit is the formation of a palladium-hydride (Pd-H) species, which competes with your desired catalytic cycle. Instead of transmetalation with your coupling partner, the aryl-palladium intermediate undergoes reductive elimination with the hydride, cleaving the C-I bond and replacing it with a C-H bond.
Several factors can generate these detrimental Pd-H species:
-
Solvent Choice: Alcoholic solvents (e.g., methanol, isopropanol) are a frequent source of hydrides, as they can be oxidized by the palladium complex.[1][2] Solvents like DMF have also been observed to promote dehalogenation more readily than alternatives like toluene or dioxane.[2]
-
Base Selection: The base is not just an activator for the boronic acid; it can also be a source of hydrides or promote pathways leading to their formation.[2][3] Strong bases, in particular, can sometimes exacerbate the issue.[3]
-
Impurities: Trace amounts of water or other hydrogen-donating impurities in your reagents or solvents can contribute to the formation of Pd-H.
Solution Workflow:
Caption: Troubleshooting workflow for de-iodination in cross-coupling.
Q2: I'm trying to perform a lithium-halogen exchange on the iodine atom, but my reaction is failing, and I'm recovering the de-iodinated starting material after quench. Why?
A2: This indicates that the aryllithium species is forming but is then being protonated before it can react with your electrophile. Aryllithium reagents are extremely strong bases and will react rapidly with any available proton source.
Common sources of protons include:
-
Atmospheric Moisture: The reaction must be conducted under a strictly inert atmosphere (Argon or Nitrogen).
-
Wet Solvents/Glassware: All solvents must be rigorously dried (e.g., passed through a solvent purification system or distilled from an appropriate drying agent), and glassware must be oven- or flame-dried immediately before use.
-
Acidic Protons on the Substrate Itself: While this compound does not have highly acidic protons, the methyl group protons (benzylic) are weakly acidic (pKa ~41-43).[4] Under certain conditions with very strong bases, competitive deprotonation at this site is a remote possibility, though quenching of the aryllithium by external sources is far more likely.
Solution: The key is absolute exclusion of water and other protic sources. Use of syringe techniques for reagent transfer and maintaining a positive pressure of inert gas are critical.
Q3: Can I form a Grignard reagent at the iodo- position without affecting the chloro- group?
A3: Yes, this is feasible due to the significant difference in reactivity between aryl iodides and aryl chlorides. The C-I bond is much weaker and more readily undergoes oxidative insertion with magnesium metal. However, you must still be vigilant about side reactions.
Key Challenges & Solutions:
-
Initiation: Grignard formation can sometimes be difficult to initiate due to a passivating layer of magnesium oxide on the metal.[5] Use of activating agents like a small crystal of iodine or 1,2-dibromoethane is common.[5]
-
Protonolysis: Like aryllithiums, Grignard reagents are strong bases and will be quenched by water, leading to the de-iodinated product.[6][7] All conditions must be strictly anhydrous.[6]
-
Wurtz Coupling: A common side reaction is the coupling of the newly formed Grignard reagent with a molecule of the starting aryl iodide. This can be minimized by slow, dropwise addition of the aryl iodide solution to the magnesium turnings to keep its instantaneous concentration low.
Frequently Asked Questions (FAQs)
Q1: What is the order of halogen reactivity on this compound?
A1: The reactivity order for common organometallic and cross-coupling reactions is I > Cl >> F .
-
Iodine (I): The C-I bond is the longest and weakest, making it the most reactive site. It is the preferred site for oxidative addition in palladium catalysis, lithium-halogen exchange, and Grignard formation.[2]
-
Chlorine (Cl): The C-Cl bond is significantly stronger. While it can participate in cross-coupling reactions, it requires more forcing conditions, more active catalysts, or specialized ligands compared to the C-I bond.[8] This differential reactivity allows for selective reaction at the iodine position.
-
Fluorine (F): The C-F bond is the strongest and is generally considered inert in standard cross-coupling and organometallic formation conditions.
Caption: Relative halogen reactivity on the aryl ring.
Q2: What is the fundamental mechanism of hydrodehalogenation in a Suzuki-Miyaura coupling?
A2: The unwanted hydrodehalogenation side reaction stems from a deviation from the productive catalytic cycle. A Pd(0) species undergoes oxidative addition with the aryl iodide (Ar-I) to form an Ar-Pd(II)-I complex.[9] At this stage, the cycle can diverge.
-
Productive Path (Transmetalation): The Ar-Pd(II)-I complex reacts with the activated boronic acid species to exchange the iodide for the organic group (Ar'). Subsequent reductive elimination yields the desired biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst.
-
Dehalogenation Path (Reductive Elimination with Hydride): If a hydride source is present, it can displace the iodide on the palladium center to form an Ar-Pd(II)-H intermediate. This species can then undergo rapid reductive elimination to produce the dehalogenated arene (Ar-H) and regenerate the Pd(0) catalyst.[9]
The key to preventing this side reaction is to favor the kinetics of the transmetalation step over the formation and reaction of the palladium-hydride species.
Q3: Are there general storage and handling recommendations for this compound?
A3: Yes. Given the reactivity of the C-I bond, proper storage is important. Aryl iodides can be sensitive to light and heat, which can sometimes promote radical-mediated decomposition.[10] It is advisable to store the compound in an amber vial or otherwise protected from light, in a cool, dry place. For long-term storage, keeping it under an inert atmosphere (e.g., in a desiccator or glovebox) is best practice.
Optimized Protocol: Selective Suzuki-Miyaura Coupling
This protocol is designed to maximize the yield of the desired coupled product while minimizing de-iodination of this compound.
Objective: To selectively couple an arylboronic acid at the C4 (iodo) position.
| Parameter | Recommended Condition | Rationale |
| Palladium Pre-catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd₂(dba)₃ is also effective but requires a ligand. |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ (2-5 mol% excess to Pd) | Bulky, electron-rich phosphine ligands accelerate reductive elimination of the desired product, outcompeting the dehalogenation pathway.[1][2] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Moderately strong, inorganic bases that are less likely to act as hydride sources compared to alkoxides.[3] |
| Solvent | Toluene, 1,4-Dioxane, or THF (Anhydrous) | Aprotic solvents that do not act as hydride donors.[2] Must be rigorously dried and degassed. |
| Temperature | 60-80 °C | High temperatures can increase the rate of dehalogenation.[2] Use the lowest temperature that allows the reaction to proceed at a reasonable rate. |
| Atmosphere | Argon or Nitrogen | Crucial to prevent oxidation of the Pd(0) catalyst and to exclude moisture. |
Step-by-Step Methodology
-
Vessel Preparation: Place a magnetic stir bar into a round-bottom flask or reaction vial. Dry the vessel thoroughly in an oven (>100 °C) for several hours or by flame-drying under vacuum. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition (Solids): To the cooled vessel, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the base (2-3 eq.), the palladium pre-catalyst, and the ligand under a positive pressure of inert gas.
-
Solvent Addition & Degassing: Add the anhydrous, degassed solvent via syringe. To degas the solvent, bubble Argon or Nitrogen through it for 15-30 minutes prior to use.
-
Reaction Execution: Seal the vessel and place it in a pre-heated oil bath at the desired temperature (e.g., 80 °C). Stir vigorously to ensure proper mixing.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for consumption of the starting material and the formation of both the desired product and the de-iodinated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or saturated aqueous NH₄Cl. Separate the organic layer, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to separate the desired product from any dehalogenated byproduct and other impurities.
References
- Benchchem. Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions.
- Benchchem. Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions.
- Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water. ACS Publications.
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
- Master Organic Chemistry. Reactions of Grignard Reagents.
- Reddit. Spontaneous aryl iodide deiodination upon heating.
- Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis.
- PubMed. Deprotonation of lithiated benzenes.
- NIH. Deciphering complexity in Pd–catalyzed cross-couplings.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS.
- Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- ResearchGate. Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
- Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
- NIH. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates.
- Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures.
- MDPI. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst.
- Harvard University. The Suzuki Reaction.
- Wikipedia. Grignard reagent.
- Directed (ortho) Metallation.
- Formation of Grignard Reagents from Organic Halides.
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- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Solvent Effects on Suzuki Coupling with 1-Chloro-5-fluoro-4-iodo-2-methylbenzene
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with the polyhalogenated substrate, 1-chloro-5-fluoro-4-iodo-2-methylbenzene . The presence of two distinct halogen atoms (iodine and chlorine) on this molecule presents a significant challenge in achieving selective C-C bond formation. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities introduced by solvent effects on reaction rate and chemoselectivity.
Understanding the Challenge: Chemoselectivity
The core issue when using this compound as a substrate is controlling which carbon-halogen bond participates in the Suzuki coupling. The reactivity of aryl halides in the rate-determining oxidative addition step generally follows the order: C-I > C-Br > C-Cl.[1][2] Therefore, the thermodynamic and kinetic preference is for the palladium catalyst to insert into the C-I bond. However, reaction conditions, particularly the choice of solvent, can significantly influence this selectivity.
Frequently Asked Questions (FAQs)
Q1: I want to perform a Suzuki coupling on this compound. Which halogen will react?
Under standard Suzuki-Miyaura conditions, the reaction is highly selective for the carbon-iodine (C-I) bond. This is due to the lower bond dissociation energy of the C-I bond compared to the carbon-chlorine (C-Cl) bond, making the oxidative addition of the palladium(0) catalyst to the C-I bond kinetically and thermodynamically more favorable.
Q2: My reaction is showing low conversion, and I'm recovering mostly starting material. What are the likely causes?
Low conversion with this substrate can stem from several factors:
-
Inactive Catalyst: The Pd(0) active catalyst may not be forming efficiently from your precatalyst, or it may be decomposing. Ensure your palladium source is of good quality and consider using a pre-formed Pd(0) catalyst or a precatalyst that readily reduces to Pd(0).
-
Poor Solubility: The substrate, boronic acid, or base may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture with slow reaction rates.[3]
-
Inappropriate Base: The base is crucial for activating the boronic acid for transmetalation.[4] If the base is too weak or not soluble in the reaction medium, the catalytic cycle can stall.
-
Insufficient Temperature: While the C-I bond is reactive, the overall catalytic cycle may still require thermal energy to proceed at a reasonable rate.
Q3: I am observing the formation of a byproduct where the iodine is replaced by a hydrogen atom (dehalogenation). How can I prevent this?
Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[5] This can occur after oxidative addition if the palladium complex reacts with a hydride source. Potential hydride sources in the reaction mixture include certain solvents (like alcohols) or amine bases.[5] To minimize dehalogenation:
-
Use a non-protic solvent.
-
If using an alcohol as a solvent, consider switching to an ethereal or aromatic hydrocarbon solvent.
-
Use a carbonate or phosphate base instead of an amine-based one.
-
Ensure your boronic acid is of high quality, as impurities can sometimes promote side reactions.
Q4: I am seeing homocoupling of my boronic acid. What causes this and how do I stop it?
Homocoupling of the boronic acid to form a biaryl byproduct is typically caused by the presence of oxygen in the reaction mixture.[6] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway. To prevent this:
-
Thoroughly degas your solvent(s) and the reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method.
-
Run the reaction under a positive pressure of an inert gas.
Q5: Can I achieve coupling at the C-Cl bond instead of the C-I bond?
While selective coupling at the C-I bond is the more common objective, achieving reactivity at the C-Cl bond is possible, though it typically requires a two-step approach. First, the C-I bond is selectively coupled. Then, in a second reaction under more forcing conditions (e.g., higher temperature, stronger base, and a catalyst system specifically designed for aryl chlorides), the C-Cl bond can be coupled. Modern catalyst systems with bulky, electron-rich phosphine ligands (like Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential for activating the less reactive C-Cl bond.[1]
Troubleshooting Guide: The Critical Role of the Solvent
The choice of solvent is arguably one of the most critical parameters in controlling the rate and selectivity of the Suzuki coupling with this compound. Solvents can influence the stability of catalytic intermediates, the solubility of reagents, and even the active form of the catalyst.[7][8]
The Dichotomy of Solvents: Coordinating vs. Non-Coordinating
A key concept to grasp is the difference between coordinating and non-coordinating solvents.
-
Non-Coordinating Solvents: These solvents (e.g., toluene, benzene, hexane, and to a lesser extent, THF and 1,4-dioxane) do not strongly interact with the palladium center. In these media, the inherent reactivity of the C-I versus C-Cl bond dominates, leading to high selectivity for coupling at the iodine.
-
Coordinating Solvents: These solvents (e.g., DMF, DMAc, NMP, acetonitrile) possess lone pairs of electrons that can coordinate to the palladium catalyst. This coordination can alter the electronic properties and steric environment of the catalyst, potentially changing its reactivity and selectivity. In some cases, coordinating solvents have been shown to favor reaction at less reactive sites, although for the C-I vs. C-Cl system, selectivity for C-I is generally maintained but the overall reaction rate might be affected.
Solvent Selection Table for Selective C-I Coupling
| Solvent Class | Examples | Expected Effect on C-I Selectivity | Potential Issues & Considerations |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Excellent. Promotes the inherent reactivity difference between C-I and C-Cl bonds. | May have limited solubility for polar boronic acids or inorganic bases. Often requires higher temperatures. |
| Ethers | 1,4-Dioxane, THF, 2-MeTHF | Good to Excellent. Generally provide good solubility for a range of reagents. | THF has a low boiling point, limiting the reaction temperature. Dioxane can form peroxides. |
| Alcohols | Isopropanol, n-Butanol | Good. Can serve as both solvent and a mild base promoter. | Can be a source of hydrides, leading to dehalogenation.[5] |
| Polar Aprotic (Coordinating) | DMF, DMAc, Acetonitrile | Moderate to Good. High solubility for many reagents. | May alter catalyst behavior. While C-I selectivity is likely to be maintained, these solvents are known to sometimes switch selectivity in other systems (e.g., triflates vs. chlorides).[5][7] May be more challenging to remove during workup. |
| Aqueous Mixtures | Toluene/Water, Dioxane/Water | Good to Excellent. The presence of water can aid in dissolving inorganic bases and facilitate the transmetalation step.[9] | Biphasic system requires vigorous stirring.[9] Can promote protodeboronation of the boronic acid. |
Troubleshooting Scenario: Low Yield in a Non-Coordinating Solvent
Problem: You are running the reaction in toluene with K₃PO₄ as the base and a standard Pd catalyst (e.g., Pd(PPh₃)₄). After 24 hours at 100 °C, you have only 30% conversion to the desired product and a significant amount of starting material remains.
Analysis and Solution Pathway:
-
Solubility Check: The inorganic base, K₃PO₄, has very poor solubility in toluene. This is likely the primary issue. The base is not available to activate the boronic acid, thus stalling the catalytic cycle.
-
Solution 1: Introduce a Co-solvent. Add a small amount of water to create a biphasic mixture. Water will dissolve the K₃PO₄, making it available at the interface of the two phases to interact with the boronic acid. Ensure very vigorous stirring to maximize this interfacial area.[9]
-
Solution 2: Change the Solvent System. Switch to a solvent system that better solubilizes all components. A mixture like 1,4-dioxane/water is a common and effective choice.
-
Solution 3: Consider a Different Base. If you must use a single-phase, non-aqueous system, consider an organic-soluble base such as Cs₂CO₃ or an alkoxide, although be mindful that strong alkoxide bases can promote side reactions.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling. For this compound, the oxidative addition step is the point of chemoselectivity.
Caption: Decision workflow for solvent selection in selective Suzuki coupling.
Experimental Protocol: General Procedure for Selective C-I Coupling
This protocol provides a robust starting point for the selective Suzuki coupling of this compound. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific boronic acid partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (1-5 mol%) or other suitable Pd catalyst/ligand system
-
K₃PO₄ (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Degassing: Degas the 1,4-dioxane and water by bubbling argon or nitrogen through them for at least 30 minutes.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, K₃PO₄, and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
This protocol is a general guideline. For particularly challenging couplings, screening of different ligands (e.g., Buchwald ligands), bases (e.g., Cs₂CO₃), and solvent systems is recommended. [9][10]
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 23, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 23, 2026, from [Link]
-
Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406–409. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
D’Amato, E. M., & Diao, T. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 855. [Link]
-
Cano, R., & Yus, M. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(3), 215-220. [Link]
-
Sun, C., Potter, B., & Morken, J. P. (2014). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Journal of the American Chemical Society, 136(18), 6534–6537. [Link]
-
Kim, J., & Lee, S. (2015). Optimization of the reaction conditions for Suzuki coupling... ResearchGate. Retrieved January 23, 2026, from [Link]
-
Mao, J., Hua, Q., Xie, G., Guo, J., Yao, Z., Shi, D., & Jia, S. (2009). Iodine-Catalyzed Suzuki–Miyaura Coupling Performed in Air. Advanced Synthesis & Catalysis, 351(6), 935-940. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved January 23, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 23, 2026, from [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2012). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Gensch, T., et al. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
-
Valente, C., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis, 11(22), 14068-14078. [Link]
-
Lennox, A. J. J. (2013). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Fairlamb, I. J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1735-1743. [Link]
-
ResearchGate. (n.d.). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine.... Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved January 23, 2026, from [Link]
-
Grzybowski, B. A., et al. (2022). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 9(23), 6523-6532. [Link]
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Validation & Comparative
Navigating Selective Suzuki Couplings: A Comparative Guide to Catalyst Systems for 1-Chloro-5-fluoro-4-iodo-2-methylbenzene
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds.[1] Its broad functional group tolerance and typically high yields have cemented its role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[1][2] This guide provides an in-depth comparison of catalyst systems for the selective Suzuki coupling of 1-Chloro-5-fluoro-4-iodo-2-methylbenzene, a polyhalogenated aromatic compound that presents unique challenges and opportunities for selective functionalization.
The primary challenge in the Suzuki coupling of this substrate lies in achieving chemoselectivity. The reactivity of aryl halides in the oxidative addition step of the catalytic cycle generally follows the trend I > Br > OTf >> Cl.[3] Consequently, the C-I bond is significantly more reactive than the C-Cl bond, allowing for selective coupling at the iodine-bearing position. This guide will explore various catalyst systems, primarily focusing on palladium- and nickel-based catalysts, and provide the rationale for selecting the optimal conditions to ensure a high-yielding and selective transformation.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium or nickel catalyst.[4] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) or Ni(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming an organopalladium(II) or organonickel(II) complex. This step is typically the rate-determining step, especially for less reactive halides like chlorides.[1][5]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium or nickel center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[2]
-
Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) or Ni(0) catalyst, which then re-enters the catalytic cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Palladium-Based Catalyst Systems: The Workhorse of Cross-Coupling
Palladium catalysts are the most extensively used for Suzuki couplings due to their high reactivity and functional group tolerance.[7] For a substrate like this compound, where selective C-I bond activation is desired, a variety of palladium-based systems can be employed.
Palladium with Phosphine Ligands
Traditional phosphine ligands like triphenylphosphine (PPh₃) can be effective, especially for reactive aryl iodides. However, for more challenging substrates or to ensure high efficiency, bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands, are superior.[8][9] Ligands such as SPhos and XPhos promote the formation of the active monoligated palladium species and enhance the rate of oxidative addition.[1]
Rationale for Selection: The steric bulk of these ligands facilitates the reductive elimination step, while their electron-donating nature promotes the oxidative addition to the C-I bond. This combination leads to highly efficient catalytic cycles with broad substrate scope.[9]
Palladium with N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands for palladium-catalyzed cross-coupling reactions.[10][11] They form very stable complexes with palladium and possess strong σ-donating properties, which can accelerate the catalytic cycle.[7][12] PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, which feature an NHC ligand, are particularly effective for the coupling of aryl chlorides and are also highly active for aryl iodides.[1]
Rationale for Selection: The strong Pd-NHC bond enhances catalyst stability and longevity. The potent electron-donating ability of NHCs can significantly increase the rate of oxidative addition, making them suitable for a wide range of substrates.[11][12]
Nickel-Based Catalyst Systems: A Cost-Effective and Reactive Alternative
Nickel-based catalysts have gained considerable attention as a more sustainable and cost-effective alternative to palladium.[13][14][15] Nickel catalysts can exhibit unique reactivity and are particularly adept at activating less reactive C-Cl bonds. While for the selective coupling of this compound at the C-I position, nickel catalysts are also highly effective.
Rationale for Selection: The lower cost and natural abundance of nickel make it an attractive option for large-scale synthesis.[16] Nickel catalysts can often operate under milder conditions and may offer different selectivity profiles compared to palladium in certain cases.[14]
Comparative Performance Data
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate (Analogous) | Citation |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | High | 7-chloro-4-iodoquinoline | [17] |
| Pd-PEPPSI-CMP | - | K₂CO₃ | MeOH | 80 | 12 | 92 | 1-chloro-4-fluorobenzene | [1] |
| Pd(PPh₃)₄ | - | K₂CO₃ | DMF | 100 | 1-4 | High | 4-iodoanisole | [3] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 18 | High | Aryl Halides | [15] |
Note: The yields are reported as "High" where specific percentages for closely analogous substrates were not provided, but the source indicates successful, high-yielding reactions.
Caption: Decision workflow for selecting a catalyst system for the Suzuki coupling.
Experimental Protocol: A Representative Procedure
The following protocol is a robust starting point for the selective Suzuki coupling of this compound, utilizing a palladium catalyst with a Buchwald-type ligand.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Self-Validation: The successful reaction should show the consumption of the starting aryl iodide and the formation of a new, less polar spot on the TLC plate. GC-MS analysis should confirm the formation of the product with the expected molecular weight. The high selectivity for the C-I bond should result in minimal formation of the product from C-Cl bond coupling.
Conclusion
The selective Suzuki-Miyaura coupling of this compound at the C-I position is a highly feasible transformation. Both palladium and nickel catalyst systems offer viable routes, with the choice often depending on factors such as cost, scale, and the specific functional groups present in the coupling partner. For general laboratory-scale synthesis, palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands like SPhos or stable N-heterocyclic carbene ligands, provide a reliable and high-yielding approach. For larger-scale applications where cost is a significant driver, nickel-based systems present a compelling alternative that warrants investigation. The provided experimental protocol serves as a robust starting point for the successful synthesis of the desired selectively coupled product.
References
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Dalmás, D. A., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(2), 118-123. [Link]
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Walker, K. A., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(34), 12154-12165. [Link]
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Neufeldt, S. R., & Sanford, M. S. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11859-11867. [Link]
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Shields, J. D., et al. (2020). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry, 18(4), 641-648. [Link]
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Kapdi, A. R., et al. (2015). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine and its analogues. RSC Advances, 5(89), 72895-72901. [Link]
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Doucet, H., & Santelli, M. (2006). Palladium-Catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-Coupling Reaction of Aryl Mesylates. Synthesis, 2006(20), 3393-3429. [Link]
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Neufeldt, S. R., & Sanford, M. S. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11859-11867. [Link]
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Jiang, X., et al. (2014). Efficient Synthesis of Secondary Alkyl Fluorides via Suzuki Cross-Coupling Reaction of 1-Halo-1-fluoroalkanes. Journal of the American Chemical Society, 136(27), 9548–9551. [Link]
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Organ, M. G. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15837-15962. [Link]
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Ghaffari, B., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126-10169. [Link]
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McAlpine, A. R., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-667. [Link]
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Hasebe, S., et al. (2023). Autonomous Optimization of Discrete Reaction Parameters: Mono- Functionalization of a Bifunctional Substrate via a Suzuki-Miyaur. ChemRxiv. [Link]
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A Senior Application Scientist's Guide to the Analytical Characterization of 1-Chloro-5-fluoro-4-iodo-2-methylbenzene and Its Related Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous characterization of intermediates is a cornerstone of regulatory compliance and, ultimately, patient safety. This guide provides an in-depth technical comparison of analytical techniques for 1-Chloro-5-fluoro-4-iodo-2-methylbenzene, a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. As a Senior Application Scientist, my objective is to offer not just protocols, but a strategic framework for selecting and implementing the most appropriate analytical methodologies, grounded in scientific principles and validated through experimental data.
The structural complexity of this compound, with its multiple halogen substituents, necessitates a multi-faceted analytical approach to ensure identity, purity, and stability. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and chromatographic techniques, providing comparative data and explaining the rationale behind experimental design.
Section 1: Unambiguous Structure Elucidation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a primary technique for the definitive structural confirmation and quantitative analysis of organic molecules. For a substituted benzene derivative like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.
The "Why" Behind the Experiment: Causality in NMR Strategy
Direct spectral analysis using techniques like quantitative NMR (qNMR) is often employed to minimize sample preparation and reduce the risk of decomposition of reactive species.[1] The choice of a high-field NMR spectrometer is crucial for achieving the necessary resolution to distinguish between closely related isomers and impurities.[2] For quantitative purposes, a long relaxation delay (d1) of at least five times the longest T₁ relaxation time of the signals of interest is critical to ensure complete nuclear relaxation between scans, leading to accurate integration.[2]
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Determination
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard of known purity into a vial.[2] Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to ensure complete dissolution.[2][3]
-
Data Acquisition:
-
Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: Standard one-dimensional ¹H NMR.
-
Key Parameters:
-
Pulse Angle: 90° for quantitative excitation.[2]
-
Relaxation Delay (d1): ≥ 5 x T₁ (longest).
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.
-
-
-
Data Analysis:
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of this compound using the ratio of the integrals and the known purity of the internal standard.
-
Comparative Data: Expected ¹H NMR Chemical Shifts
The following table provides a hypothetical comparison of expected ¹H NMR chemical shifts for this compound and a potential regioisomeric impurity, 2-Chloro-1-fluoro-4-iodo-3-methylbenzene. The distinct electronic environments of the aromatic protons lead to different chemical shifts, allowing for their differentiation.
| Compound | Proton | Expected Chemical Shift (ppm) |
| This compound | Aromatic H | 7.0 - 7.5 |
| Methyl H | 2.2 - 2.5 | |
| 2-Chloro-1-fluoro-4-iodo-3-methylbenzene | Aromatic H | 6.8 - 7.3 |
| Methyl H | 2.1 - 2.4 |
Note: These are estimated values and will require experimental verification.
Sources
A Comparative Guide to Greener Catalysts for the Cross-Coupling of 1-Chloro-5-fluoro-4-iodo-2-methylbenzene
For researchers, medicinal chemists, and professionals in drug development, the synthesis of complex aryl structures is a cornerstone of innovation. The polyhalogenated aromatic compound, 1-chloro-5-fluoro-4-iodo-2-methylbenzene, is a valuable building block, offering multiple points for functionalization. However, traditional cross-coupling methods often rely on catalysts and conditions that are anything but "green." This guide provides an in-depth comparison of alternative, more sustainable catalytic systems for the cross-coupling of this versatile substrate, with a focus on practical, data-driven insights.
The inherent challenge with a substrate like this compound lies in achieving site-selective coupling. The reactivity of the carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl, making the iodo position the most likely site for oxidative addition in palladium- or nickel-catalyzed reactions. This guide will focus on reactions at this position, while also considering the broader implications for greener chemistry.
The Imperative for Greener Cross-Coupling
The principles of green chemistry call for the design of chemical processes that reduce or eliminate the use and generation of hazardous substances.[1] In the context of cross-coupling reactions, this translates to:
-
Catalyst Choice: Moving beyond precious metals like palladium to more abundant and less toxic alternatives such as nickel.[2]
-
Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, bio-derived solvents (e.g., Cyrene), or 2-methyltetrahydrofuran (2-Me-THF).[3][4]
-
Catalyst Loading and Recyclability: Utilizing highly active catalysts at low loadings and developing heterogeneous or recyclable catalytic systems to minimize metal waste.[5]
-
Energy Efficiency: Employing milder reaction conditions to reduce energy consumption.
This guide will explore these principles through a comparative analysis of leading greener catalytic systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Palladium-Based Catalysts: The Workhorse Reimagined
Palladium complexes remain the most widely used catalysts for cross-coupling reactions due to their high efficiency and functional group tolerance.[6] Greener approaches focus on enhancing their sustainability.
Recyclable Palladium Catalysts
A significant drawback of homogeneous palladium catalysts is the difficulty of their removal from the final product, leading to contamination and the loss of a precious metal. Heterogeneous catalysts, where the palladium is supported on a solid matrix, offer a practical solution for catalyst recovery and reuse.[7]
Experimental Protocol: Suzuki-Miyaura Coupling with a Recyclable Pd/H-MOR Catalyst
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of aryl halides and demonstrates the use of a recyclable catalyst.[8] While the specific substrate this compound was not tested in the cited study, the conditions are applicable to a range of aryl iodides.
-
Catalyst Preparation: Palladium nanoparticles are deposited on a mordenite (MOR) zeolite support using a sonochemical method.
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the Pd/H-MOR catalyst (e.g., 3 mol% Pd).
-
Solvent Addition: Add a mixture of ethanol and water (e.g., 3:1 v/v, 5 mL).
-
Reaction: Stir the mixture at 80 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture, and separate the catalyst by centrifugation or filtration. The product can be extracted from the filtrate with an organic solvent (e.g., ethyl acetate), dried over anhydrous Na₂SO₄, and purified by column chromatography.
-
Catalyst Recycling: The recovered catalyst can be washed with water and ethanol, dried, and reused in subsequent reactions. The Pd/H-MOR catalyst has been shown to be reusable up to 10 times with minimal loss of activity.[8]
Nickel-Based Catalysts: An Earth-Abundant Alternative
Nickel has emerged as a promising, more sustainable alternative to palladium for cross-coupling reactions due to its lower cost and natural abundance.[2] Nickel catalysts have shown excellent activity, particularly for the coupling of aryl chlorides and in reactions involving alkyl halides.[3]
Nickel-Catalyzed Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Nickel catalysis offers a greener alternative to palladium for this transformation, often with high efficiency for challenging substrates like aryl chlorides.[9]
Experimental Protocol: Nickel-Catalyzed Buchwald-Hartwig Amination in 2-Me-THF
This protocol is based on a general method for the nickel-catalyzed amination of aryl chlorides in the greener solvent 2-methyl-THF.[3]
-
Reaction Setup: In a glovebox, combine NiCl₂(DME) (5 mol%), a suitable N-heterocyclic carbene (NHC) ligand (e.g., SIPr·HCl, 6 mol%), and NaOtBu (2.2 equiv) in an oven-dried vial.
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add 2-methyl-THF as the solvent.
-
Reaction: Seal the vial and heat the reaction mixture at 100 °C. Monitor the reaction by GC-MS.
-
Workup: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite. The filtrate can be concentrated and the product purified by column chromatography.
Comparative Performance Data
While specific comparative data for this compound is scarce in the literature, we can extrapolate from studies on structurally similar polyhalogenated arenes. The site-selectivity of the cross-coupling reaction is a critical factor.[1] Generally, the reaction will occur at the most reactive C-I bond.
| Catalytic System | Reaction Type | Coupling Partner | Solvent | Typical Yield | Green Advantages |
| Recyclable Pd/H-MOR | Suzuki-Miyaura | Arylboronic acid | Ethanol/Water | Good to Excellent | Recyclable catalyst, green solvent.[8] |
| Homogeneous Pd with Bulky Phosphine Ligands | Suzuki-Miyaura | Arylboronic acid | Toluene/Water | High | High catalyst activity. |
| NiCl₂(DME)/NHC Ligand | Buchwald-Hartwig Amination | Amine | 2-Me-THF | Good to Excellent | Earth-abundant metal, greener solvent.[3] |
| Pd/C | Heck | Alkene | Cyrene | Good | Recyclable catalyst, bio-derived solvent.[4] |
| Pd(PPh₃)₂Cl₂/CuI | Sonogashira | Terminal Alkyne | Triethylamine | Good to High | Mild reaction conditions.[10] |
Mechanistic Insights
Understanding the catalytic cycles is crucial for optimizing reaction conditions and troubleshooting.
Suzuki-Miyaura Coupling
The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product and regenerate the catalyst.
Conclusion
The move towards greener cross-coupling reactions for the synthesis of complex molecules like those derived from this compound is not just an environmental imperative but also a scientific one. The development of recyclable palladium catalysts and the increasing adoption of nickel-based systems offer significant advantages in terms of cost, sustainability, and, in some cases, reactivity. While challenges in site-selectivity for polyhalogenated substrates remain, the strategic choice of catalyst, ligand, and solvent can lead to highly efficient and greener synthetic routes. For researchers and drug development professionals, embracing these greener alternatives is key to innovating responsibly.
References
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- Tasker, S. Z.; Standley, E. A.; Jamison, T. F. Recent advances in nickel-catalyzed cross-coupling.
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- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC2021.
- Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Org. Lett.2017, 19 (14), 3691–3694.
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- Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages2012.
- Regioselective Fluoroalkylarylation of Enamides Enabled by an Iron- Catalyzed Multicomponent Radical Cross-Coupling Str
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- Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. Molecules2019, 24 (21), 3878.
- This compound. Beijing xinhua technology co. LTD.
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- Regioselective Fluoroalkylarylation of Enamides Enabled by an Iron-Catalyzed Multicomponent Radical Cross-Coupling Strategy. Org. Lett.2023, 25 (18), 3296–3301.
- Well-defined nickel and palladium precatalysts for cross-coupling.
- Recyclable palladium catalysts for suzuki cross-coupling reaction.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Org. Lett.2005, 7 (1), 123–126.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
